R 59494
Description
Properties
CAS No. |
136917-41-4 |
|---|---|
Molecular Formula |
C22H23N3OS |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-methyl-N-[1-(4-phenoxybutyl)pyrrol-3-yl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C22H23N3OS/c1-24(22-23-20-11-5-6-12-21(20)27-22)18-13-15-25(17-18)14-7-8-16-26-19-9-3-2-4-10-19/h2-6,9-13,15,17H,7-8,14,16H2,1H3 |
InChI Key |
PFBZXLGUUGDBNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CN(C=C1)CCCCOC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Appearance |
Solid powder |
Other CAS No. |
136917-41-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-methyl-N-(1-(4-phenoxybutyl)-3-pyrrolidinyl)-2-benzothiazolamine R 59494 R-59494 |
Origin of Product |
United States |
Foundational & Exploratory
R59949: A Technical Guide to its Mechanism of Action as a Diacylglycerol Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
R59949 is a potent, cell-permeable small molecule widely recognized as a pan-inhibitor of diacylglycerol kinases (DGKs). By blocking the enzymatic activity of DGKs, R59949 prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This action leads to an accumulation of DAG, a critical second messenger, thereby modulating a multitude of downstream signaling pathways. This technical guide provides an in-depth exploration of the core mechanism of action of R59949, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the intricate signaling cascades it influences.
Core Mechanism of Action: Inhibition of Diacylglycerol Kinase
R59949's primary mechanism of action is the inhibition of diacylglycerol kinases (DGKs). DGKs are a family of enzymes that phosphorylate DAG to produce PA, thereby acting as a crucial regulatory node in lipid signaling. By inhibiting DGK activity, R59949 effectively increases the intracellular concentration and prolongs the signaling lifetime of DAG. This elevation in DAG levels leads to the activation of several DAG-effector proteins, most notably Protein Kinase C (PKC) isozymes.[1][2]
R59949 exhibits a degree of selectivity among the ten known mammalian DGK isozymes. It strongly inhibits type I DGKα and DGKγ, and moderately attenuates the activity of type II DGKδ, DGKθ, and DGKκ.[1][3] This differential inhibition profile can lead to varied cellular responses depending on the relative expression of DGK isozymes in a given cell type.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of R59949's inhibitory activity and its effects in various experimental systems.
| Parameter | Value | System | Reference |
| Pan-DGK IC50 | 300 nM | Isolated platelet plasma membranes | [1][4][5] |
| DGK Isoform Inhibition | Strongly inhibits DGKα and DGKγ; Moderately attenuates DGKδ, DGKθ, and DGKκ | In vitro assay | [1][3] |
| CCL2-evoked Ca2+ Signaling IC50 | 8.6 μM | THP-1 monocytes | [1][2] |
| Experimental System | R59949 Concentration | Observed Effect | Reference |
| Rat Aortic Smooth Muscle Cells (RASMCs) | 10 μM | Inhibited IL-1β-induced nitric oxide (NO) production | [4][6] |
| THP-1 Monocytes | 8.6 μM (IC50) | Attenuated CCL2-evoked Ca2+ signaling | [1][2] |
| SW480 Colon Cancer Cells | 15-30 μM | Reduced colony formation in 3D culture and decreased tumor growth in xenograft models | [7] |
| MIN6 Pancreatic β-cells | 1 μM | Enhanced glucose-induced [Ca2+]i oscillation | [8] |
| MIN6 Pancreatic β-cells | 10 μM | Suppressed [Ca2+]i oscillation and voltage-dependent Ca2+ channel activity | [8] |
| Oxygen-Induced Retinopathy (OIR) Mice | 10 mg/kg (subcutaneous) | Suppressed retinal neovascularization | [4][7] |
Key Signaling Pathways Modulated by R59949
Protein Kinase C (PKC) Activation Pathway
By increasing intracellular DAG levels, R59949 directly activates PKC isozymes, which are key regulators of numerous cellular processes including proliferation, differentiation, and apoptosis.[1][2]
Caption: R59949 inhibits DGK, leading to DAG accumulation and subsequent PKC activation.
Inhibition of Inducible Nitric Oxide Synthase (iNOS) Pathway
In vascular smooth muscle cells, R59949 has been shown to inhibit interleukin-1β (IL-1β)-induced nitric oxide (NO) production. This effect is not due to a direct inhibition of iNOS expression or activity, but rather by decreasing the transplasmalemmal uptake of L-arginine, the substrate for iNOS.[6]
Caption: R59949 inhibits IL-1β-induced NO production by blocking L-arginine uptake.
Attenuation of CCL2-Evoked Calcium Signaling
In monocytes, the inflammatory chemokine CCL2 stimulates intracellular calcium signaling via the CCR2 receptor. R59949 attenuates this CCL2-evoked calcium signaling, suggesting a role for DGK in regulating chemokine-mediated cellular responses.[1][2]
Caption: R59949 attenuates CCL2-induced calcium signaling by inhibiting DGK.
Regulation of HIF-1α and Angiogenesis
R59949 has been shown to suppress retinal neovascularization.[5] Mechanistically, it upregulates the expression of prolyl hydroxylase domain-containing protein 2 (PHD2), which in turn leads to the downregulation of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[4] This suggests that R59949 can modulate cellular responses to hypoxia and inhibit angiogenesis.
Caption: R59949 inhibits angiogenesis by modulating the PHD2/HIF-1α/VEGF pathway.
Experimental Protocols
Inhibition of IL-1β-Induced Nitric Oxide Production in RASMCs
-
Cell Culture: Rat aortic smooth muscle cells (RASMCs) are cultured in DMEM containing 10% FBS under 5% CO2 at 37°C.[4]
-
Treatment: Confluent cells in a 24-well plate are pretreated with 10 μM R59949 or vehicle for 30 minutes before stimulation with 10 ng/ml IL-1β for 24 hours.[4]
-
NO Measurement: Nitrite and nitrate (B79036) (NOx) levels in the culture medium are measured using a commercial kit involving the Griess reagent. The absorbance is measured at 540 nm.[4]
Assessment of 3D Cancer Cell Growth
-
Cell Line: SW480 human colon adenocarcinoma cells.[7]
-
3D Culture: Cells are plated in Matrigel.[7]
-
Treatment: Cells are treated with 15 μM or 30 μM R59949 in complete medium for 24 hours.[7]
-
Analysis: Colony formation is assessed to evaluate the effect on 3D growth.[7]
In Vivo Xenograft Tumor Growth Study
-
Animal Model: SW480 cells are injected into mice to form xenograft tumors.[7]
-
Treatment: Once tumors reach approximately 150 mm³, mice are subcutaneously injected with 10 mg/kg R59949 emulsified in 50% PEG3000 in PBS every 48 hours for 10 days.[7]
-
Analysis: Tumor volume is measured throughout the treatment period to assess the effect of R59949 on tumor growth.[7] Immunohistochemical analysis of tumor tissue for markers of apoptosis (cleaved caspase 3) and survival pathways (phosphorylated Akt) is also performed.[7]
Conclusion
R59949 is a valuable pharmacological tool for investigating the multifaceted roles of diacylglycerol signaling. Its ability to inhibit DGK enzymes and consequently elevate intracellular DAG levels provides a powerful means to probe the downstream consequences of this second messenger. The diverse cellular effects of R59949, ranging from the modulation of inflammatory responses and angiogenesis to the regulation of cancer cell growth, underscore the therapeutic potential of targeting the DGK signaling network. Further research with more isozyme-specific inhibitors will be crucial to dissect the precise functions of individual DGK isoforms and to develop targeted therapies for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. R59949, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
R59949: A Technical Guide to a Diacylglycerol Kinase Inhibitor for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Diacylglycerol Kinase Inhibitor R59949
This technical guide provides a comprehensive overview of R59949, a potent inhibitor of diacylglycerol kinase (DGK). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, biochemical properties, and experimental applications of this compound. This guide details its effects on key signaling pathways and provides structured data and methodologies for its use in a laboratory setting.
Introduction
Diacylglycerol kinases (DGKs) are a family of intracellular lipid kinases that play a pivotal role in signal transduction. They catalyze the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a critical regulatory node that balances the intracellular levels of these two important second messengers. By attenuating DAG-mediated signaling and initiating PA-dependent pathways, DGKs are implicated in a wide array of cellular processes, including cell proliferation, apoptosis, immune responses, and vesicle trafficking.
R59949 has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of DGKs. As a cell-permeable compound, it allows for the acute inhibition of DGK activity, leading to an accumulation of intracellular DAG and a subsequent modulation of downstream signaling events. This guide will delve into the specifics of R59949's inhibitory profile, its impact on cellular signaling, and provide detailed protocols for its experimental application.
Mechanism of Action and Isoform Selectivity
R59949 functions as a pan-diacylglycerol kinase inhibitor, although it exhibits a degree of selectivity among the various DGK isoforms.[1] It is known to strongly inhibit the activity of type I DGK isoforms, specifically DGKα and DGKγ.[1][2] Additionally, it moderately attenuates the activity of type II DGK isoforms, including DGKδ and DGKκ.[2] The inhibitory action of R59949 leads to an elevation of endogenous DAG levels, which in turn can activate protein kinase C (PKC) and other DAG-effector proteins.[1]
Quantitative Data on Inhibitory Activity
The inhibitory potency of R59949 has been quantified against various DGK isoforms and in different cellular contexts. The following table summarizes the available quantitative data.
| Parameter | Value | Target/System | Reference |
| IC50 | 300 nM | Pan-diacylglycerol kinase (DGK) | [1] |
| IC50 | 18 µM | DGKα | [2] |
| IC50 | Similar to DGKα | DGKγ | [2] |
| Moderate Inhibition | - | DGKδ and DGKκ | [2] |
| Half-maximal concentration | 8.6 μM | Attenuation of CCL2-evoked Ca2+ signaling in THP-1 monocytes | [1] |
| IC50 | 10.6 µM | Inhibition of OST-tagged DGKα in MDCK cell homogenates | [1] |
Signaling Pathways Modulated by R59949
The primary effect of R59949 is the accumulation of intracellular DAG, which has significant downstream consequences on various signaling pathways.
Protein Kinase C (PKC) Activation
By increasing the levels of its endogenous ligand, DAG, R59949 is a potent activator of the protein kinase C (PKC) family of serine/threonine kinases. This activation can influence a multitude of cellular processes, including cell growth, differentiation, and apoptosis.
Calcium Signaling
R59949 has been shown to modulate intracellular calcium (Ca2+) signaling. For instance, in THP-1 monocytes, it attenuates CCL2-evoked Ca2+ signals.[1] This suggests an intricate interplay between DAG metabolism and calcium homeostasis.
Nitric Oxide Production
In vascular smooth muscle cells, R59949 inhibits inducible nitric oxide (NO) production.[1] This effect is mediated by a decrease in the transplasmalemmal uptake of L-arginine, the substrate for nitric oxide synthase (NOS).
Experimental Protocols
The following are detailed methodologies for key experiments involving R59949.
Diacylglycerol Kinase (DGK) Inhibition Assay
This protocol describes a non-radioactive, two-step assay to measure DGK activity and its inhibition by R59949.
Materials:
-
Recombinant DGK isozymes
-
Diacylglycerol (DAG) substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
R59949
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of R59949 in the kinase assay buffer.
-
In a 96-well plate, add the recombinant DGK isozyme and the DAG substrate.
-
Add the different concentrations of R59949 or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition for each concentration of R59949 and determine the IC50 value.
Intracellular Calcium Measurement
This protocol outlines the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to R59949.
Materials:
-
Cells of interest (e.g., THP-1 monocytes)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
R59949
-
Agonist (e.g., CCL2)
-
Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a Fura-2 AM loading solution in HBS containing a low concentration of Pluronic F-127.
-
Remove the culture medium and load the cells with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBS to remove extracellular Fura-2 AM.
-
Pre-incubate the cells with various concentrations of R59949 or vehicle control for a specified time.
-
Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add the agonist (e.g., CCL2) to stimulate a calcium response.
-
Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.
-
Analyze the data to determine the effect of R59949 on the agonist-induced calcium signal.
Nitric Oxide Production Assay (Griess Assay)
This protocol describes the measurement of nitrite (B80452), a stable metabolite of nitric oxide, in cell culture supernatants using the Griess reagent.
Materials:
-
Cells of interest (e.g., vascular smooth muscle cells)
-
Cell culture medium
-
R59949
-
Stimulant (e.g., lipopolysaccharide - LPS)
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader capable of measuring absorbance at 540-570 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of R59949 or vehicle control for a specified time.
-
Stimulate the cells with an appropriate agent (e.g., LPS) to induce nitric oxide production.
-
Incubate for a suitable period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
In a new 96-well plate, add the supernatants and a serial dilution of the sodium nitrite standard.
-
Add the Griess Reagent to all wells.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
References
The Core Target of R59949: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
R59949, a potent small molecule inhibitor, has garnered significant interest within the scientific community for its distinct modulatory effects on cellular signaling pathways. This technical guide provides an in-depth exploration of the primary molecular target of R59949, its mechanism of action, and the downstream cellular consequences of its inhibitory activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this compound.
Primary Molecular Target: Diacylglycerol Kinase (DGK)
The principal molecular target of R59949 is Diacylglycerol Kinase (DGK) . R59949 functions as a pan-DGK inhibitor, exhibiting broad activity against multiple isoforms of this enzyme family.[1][2] DGKs are crucial regulatory enzymes that catalyze the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA), two pivotal lipid second messengers involved in a myriad of cellular processes.
R59949 demonstrates a strong inhibitory effect on type I DGK isoforms, specifically DGKα and DGKγ .[1][3] It also moderately attenuates the activity of type II DGK isoforms, including DGKδ , DGKθ , and DGKκ .[1][3]
Mechanism of Action
By inhibiting DGK, R59949 effectively blocks the conversion of DAG to PA. This enzymatic blockade leads to an intracellular accumulation of DAG.[1] The elevated levels of DAG, a key endogenous ligand, result in the activation of Protein Kinase C (PKC) isoforms, which are critical downstream effectors in numerous signaling cascades.[1]
Quantitative Data
The inhibitory potency of R59949 against DGK has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter reflecting the compound's efficacy.
| Parameter | Value | Target | Experimental System | Reference(s) |
| IC50 | 300 nM | Diacylglycerol Kinase (general) | Not specified | [1][2] |
| IC50 | 18 µM | DGKα | In vitro | [4] |
| IC50 | 10.6 µM | Not specified | MDCK cells | [1] |
| Half-maximal concentration | 8.6 µM | CCL2-evoked Ca2+ signaling | THP-1 monocytes | [1] |
Note: The discrepancy in IC50 values for DGKα may be attributed to different experimental conditions, such as the use of purified enzymes versus cell-based assays.
Downstream Cellular Effects
The modulation of the DGK/DAG/PKC signaling axis by R59949 triggers a cascade of downstream cellular events, including:
-
Inhibition of Inducible Nitric Oxide Production: R59949 has been shown to inhibit the production of inducible nitric oxide (NO) by decreasing the transmembrane uptake of L-arginine in vascular smooth muscle cells.[2]
-
Suppression of Retinal Neovascularization: In models of oxygen-induced retinopathy, R59949 suppresses retinal neovascularization, suggesting a potential therapeutic role in vasoproliferative retinal diseases. This effect is linked to the downregulation of HIF-1α and VEGF.[2]
-
Activation of HIF-Prolyl Hydroxylases: R59949 can activate HIF-prolyl hydroxylases, leading to the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α).
Experimental Protocols
Diacylglycerol Kinase (DGK) Activity Assay (Non-Radioactive)
This protocol is adapted from a non-radioactive, two-step assay system for measuring DGK activity.[3]
Materials:
-
Purified DGK isozymes
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Diacylglycerol (DAG) substrate
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
R59949 stock solution (in DMSO)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of R59949 in the assay buffer.
-
In a 96-well plate, add the DGK enzyme, DAG substrate, and the various concentrations of R59949 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a luminometer.
-
Calculate the percentage of DGK inhibition for each R59949 concentration relative to the vehicle control.
Protein Kinase C (PKC) Activity Assay
This protocol describes a general method for measuring PKC activity in cell lysates.[5]
Materials:
-
Cell culture and lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PKC activity assay kit (e.g., Abcam ab139437)
-
Protein concentration assay kit (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Culture cells to the desired confluency and treat with R59949 or vehicle control for the desired time.
-
Lyse the cells on ice using a suitable lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Perform the PKC activity assay using a commercial kit according to the manufacturer's instructions. This typically involves incubating the cell lysate with a specific PKC substrate and ATP in a microplate.
-
The phosphorylated substrate is then detected using a specific antibody and a colorimetric or fluorometric readout.
-
Measure the signal using a microplate reader.
-
Normalize the PKC activity to the total protein concentration of each sample.
Nitric Oxide (NO) Production Measurement (Griess Assay)
This protocol outlines the measurement of nitrite (B80452), a stable breakdown product of NO, using the Griess reagent.[2][6][7]
Materials:
-
Cell culture medium
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture cells (e.g., rat aortic smooth muscle cells) in a 96-well plate.[2]
-
Pre-treat the cells with R59949 at the desired concentration for a specified time (e.g., 30 minutes).[2]
-
Stimulate the cells with an appropriate agent (e.g., IL-1β) to induce NO production.[2]
-
After the incubation period, collect the cell culture supernatant.
-
In a new 96-well plate, add the collected supernatant and a series of sodium nitrite standards.
-
Add the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add the N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
HIF-1α Protein Level Detection (Western Blot)
This protocol describes the detection of HIF-1α protein levels by Western blotting, a crucial step in understanding the effects of R59949 on hypoxia signaling.[8][9][10]
Materials:
-
Cell culture and lysis buffer (supplemented with protease inhibitors and CoCl2 for HIF-1α stabilization)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with R59949 under normoxic or hypoxic conditions.
-
Lyse the cells in a buffer containing cobalt chloride (CoCl2) to stabilize HIF-1α.[10]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A loading control, such as β-actin, should be probed on the same membrane to ensure equal protein loading.
Conclusion
R59949 is a valuable pharmacological tool for investigating the complex roles of diacylglycerol kinases in cellular signaling. Its ability to potently inhibit multiple DGK isoforms leads to the accumulation of DAG and subsequent activation of PKC, impacting a range of downstream pathways. The detailed information and protocols provided in this guide are intended to support further research into the therapeutic potential of targeting this critical signaling node.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Griess test - Wikipedia [en.wikipedia.org]
- 7. Protocol Griess Test [protocols.io]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of R59949 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the signaling pathway involvement of R59949, a potent pan-diacylglycerol kinase (DGK) inhibitor. This document details the core mechanism of action of R59949, its influence on various downstream signaling cascades, and provides structured quantitative data and detailed experimental protocols for key assays.
Core Mechanism of Action: Diacylglycerol Kinase Inhibition
R59949 functions as a powerful inhibitor of diacylglycerol kinases (DGKs), enzymes that catalyze the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA).[1] By blocking this conversion, R59949 effectively elevates the intracellular concentration of DAG, a critical second messenger. This accumulation of DAG is central to the diverse effects of R59949 on cellular signaling.
The primary molecular target of R59949 is DGK, with a half-maximal inhibitory concentration (IC50) of 300 nM.[1] Its inhibitory action is most pronounced against type I DGK isoforms α and γ.[1] It also demonstrates moderate inhibition of type II DGK isoforms θ and κ.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the activity of R59949 across various experimental contexts.
| Parameter | Value | Cell/System Type | Reference |
| IC50 (DGK) | 300 nM | Pan-DGK | [1] |
| IC50 (CCL2-evoked Ca2+ signaling) | 8.6 µM | THP-1 monocytes | [1] |
| Concentration (inhibition of NO production) | 10 µM | Rat Aortic Smooth Muscle Cells (RASMCs) | [2][3] |
| In vivo dosage (retinal neovascularization) | 10 µg/g/day | C57BL/6J mice | [4][5][6] |
Key Signaling Pathway Involvement
The primary mechanism of R59949, the inhibition of DGK, leads to the accumulation of DAG, which in turn modulates several critical signaling pathways.
Protein Kinase C (PKC) Activation
One of the most direct consequences of elevated DAG levels is the activation of Protein Kinase C (PKC).[1] DAG is an endogenous ligand for PKC, and its increased availability leads to the enhanced activation of this family of serine/threonine kinases. Activated PKC isoforms can then phosphorylate a wide array of substrate proteins, influencing processes such as cell growth, differentiation, and apoptosis.
Figure 1: R59949-mediated activation of the PKC signaling pathway.
Attenuation of CCL2-Evoked Calcium Signaling
In monocytic cell lines such as THP-1, R59949 has been shown to attenuate calcium signaling evoked by the chemokine CCL2.[1] This suggests an intricate role for DAG metabolism in chemokine receptor signaling. By inhibiting DGK, R59949 alters the lipid microenvironment of the plasma membrane, which may indirectly modulate the function of G-protein coupled receptors like CCR2 (the receptor for CCL2) and downstream calcium mobilization.
Inhibition of Inducible Nitric Oxide Production
R59949 has been demonstrated to inhibit the production of inducible nitric oxide (NO) in vascular smooth muscle cells.[2][3] This effect is not due to a direct inhibition of inducible nitric oxide synthase (iNOS) expression or activity.[3] Instead, R59949 appears to decrease the transplasmalemmal uptake of L-arginine, the substrate for iNOS.[3] This suggests that DGK activity is involved in regulating amino acid transport.
Regulation of Hypoxia-Inducible Factor-1α (HIF-1α)
In the context of retinal neovascularization, R59949 has been shown to suppress the accumulation of HIF-1α.[4][5][6] This effect is mediated through the upregulation of prolyl hydroxylase 2 (PHD2), an enzyme that targets HIF-1α for degradation.[4][5][6] By promoting the degradation of HIF-1α, R59949 can downregulate the expression of its target genes, including vascular endothelial growth factor (VEGF), a key driver of angiogenesis.[4][5][6]
Figure 2: R59949's role in the HIF-1α degradation pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving R59949.
In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay
This protocol outlines a non-radioactive, in vitro assay to determine the inhibitory effect of R59949 on DGK activity.
Materials:
-
Recombinant human DGK isozymes
-
R59949
-
Diacylglycerol (DAG) substrate
-
ATP
-
Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of R59949 in DMSO.
-
In a 96-well plate, add the DGK enzyme, DAG substrate, and R59949 (or vehicle control) to the kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels using a commercial kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.
-
The amount of ADP produced, which is proportional to the kinase activity, is determined by measuring luminescence.
-
Calculate the percentage of inhibition for each concentration of R59949 and determine the IC50 value.
Measurement of Nitric Oxide Production in Cultured Cells
This protocol describes the use of the Griess assay to measure R59949's effect on nitric oxide production in rat aortic smooth muscle cells (RASMCs).
Materials:
-
Rat Aortic Smooth Muscle Cells (RASMCs)
-
DMEM with 10% FBS
-
R59949
-
Interleukin-1β (IL-1β)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid)
-
Nitrate (B79036) reductase
-
96-well plates
-
Spectrophotometer
Procedure:
-
Culture RASMCs to confluence in 24-well plates.
-
Pre-treat the cells with 10 µM R59949 or vehicle for 30 minutes.[2]
-
Stimulate the cells with 10 ng/ml IL-1β for 24 hours to induce NO production.[2]
-
Collect the cell culture supernatant.
-
To measure total NO production (nitrite and nitrate), incubate the supernatant with nitrate reductase to convert nitrate to nitrite (B80452).
-
Add Griess reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
In Vivo Model of Oxygen-Induced Retinal Neovascularization
This protocol details an in vivo study to assess the effect of R59949 on retinal neovascularization in a mouse model.
Materials:
-
C57BL/6J mouse pups
-
Oxygen chamber (75% oxygen)
-
R59949
-
Vehicle (e.g., 10% DMSO, 90% Corn Oil)
-
Isolectin B4
-
Microscope
Procedure:
-
Induce retinopathy by exposing postnatal day 7 (P7) C57BL/6J mice to 75% oxygen until P12.[4][5][6]
-
At P12, return the mice to room air.
-
Administer R59949 (10 µg/g/day) or vehicle via intraperitoneal injection daily from P12 to P17.[4][5][6]
-
At P17, euthanize the mice and enucleate the eyes.
-
Fix, embed, and section the eyes for histological analysis.
-
Stain retinal sections with isolectin B4 to visualize the vasculature.
-
Quantify the extent of neovascularization by counting the number of vascular cell nuclei extending beyond the inner limiting membrane.
Figure 3: Experimental workflow for the nitric oxide production assay.
This guide provides a comprehensive overview of the signaling pathways involving R59949 and detailed protocols for its investigation. The multifaceted effects of this DGK inhibitor underscore its potential as a valuable tool for research and as a lead compound in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. R59949, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol kinase (DGK) inhibitor II (R59949) could suppress retinal neovascularization and protect retinal astrocytes in an oxygen-induced retinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diacylglycerol Kinase (DGK) Inhibitor II (R59949) Could Suppress Retinal Neovascularization and Protect Retinal Astrocytes in an Oxygen-Induced Retinopathy Model | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to R59949: A Diacylglycerol Kinase Inhibitor
Introduction: R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinases (DGKs). As a pan-DGK inhibitor, it has become a critical tool for researchers studying the intricate roles of diacylglycerol (DAG) and phosphatidic acid (PA) signaling in a multitude of cellular processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental applications of R59949, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
R59949, also known as 3-{2-[4-[bis-(4-Fluorophenyl)methylene]-1-piperidinyl]ethyl}-2,3-dihydro-2-thioxo-4(1H)quinazolinone, is a synthetic compound recognized for its inhibitory action against DGK enzymes.[1][2] Its core structure consists of a thioxo-dihydroquinazolinone moiety linked to a bis(fluorophenyl)methylene piperidine (B6355638) group.[1] This structure contributes to its specificity and potency.[3]
Table 1: Physicochemical Properties of R59949
| Property | Value | Reference |
| IUPAC Name | 3-(2-(4-(bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | [1] |
| Synonyms | R-59949, DGK Inhibitor II | [1][4] |
| CAS Number | 120166-69-0 | [1][5] |
| Chemical Formula | C₂₈H₂₅F₂N₃OS | [1][4] |
| Molecular Weight | 489.58 g/mol | [1] |
| Appearance | White solid | [6] |
| Solubility | DMSO: 33-98 mg/mL, DMF: 33 mg/mL, Ethanol: 1-2 mg/mL, Insoluble in water | [4][7] |
| SMILES | O=C1N(CCN2CC/C(CC2)=C(C3=CC=C(F)C=C3)\C4=CC=C(F)C=C4)C(NC5=C1C=CC=C5)=S | [1] |
Mechanism of Action and Biological Activity
R59949's primary mechanism of action is the inhibition of diacylglycerol kinases. DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a critical regulatory node controlling the balance of these two important lipid second messengers.[8]
R59949 is characterized as a pan-DGK inhibitor with a general IC₅₀ of 300 nM.[4][5][7] It exhibits a degree of selectivity among the various DGK isoforms, strongly inhibiting the type I isoforms DGKα and DGKγ, while only moderately affecting type II isoforms DGKθ and DGKκ.[5][7]
Downstream Signaling Pathways
By inhibiting DGK, R59949 prevents the conversion of DAG to PA. This leads to an intracellular accumulation of DAG, which subsequently enhances the activity of DAG-effector proteins, most notably Protein Kinase C (PKC).[5][9] This activation of PKC can trigger a cascade of downstream signaling events.
References
- 1. medkoo.com [medkoo.com]
- 2. Diacylglycerol Kinase Inhibitor II [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. R59949 | PKC | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
The Cellular Impact of Diacylglycerol Kinase Inhibition by R59949: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinases (DGKs), a family of enzymes that play a critical role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGKs, R59949 effectively elevates intracellular levels of DAG, a key second messenger, thereby modulating a multitude of downstream signaling pathways. This technical guide provides a comprehensive overview of the cellular effects of R59949, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved. This document is intended to serve as a valuable resource for researchers investigating lipid signaling, protein kinase C (PKC) activation, and the therapeutic potential of DGK inhibition in various physiological and pathological contexts, including cancer and immune disorders.
Introduction to Diacylglycerol Kinase and R59949
Diacylglycerol kinases are a family of ten isozymes that terminate DAG-mediated signaling by converting it to PA.[1] Both DAG and PA are crucial lipid second messengers that regulate a diverse array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] The balance between DAG and PA levels is therefore tightly controlled to ensure proper cellular function.
R59949 is a widely used pharmacological tool to study the roles of DGKs. It acts as a pan-DGK inhibitor, though it exhibits some isoform selectivity.[3][4] By blocking the conversion of DAG to PA, R59949 leads to the accumulation of DAG, which in turn activates its downstream effectors, most notably Protein Kinase C (PKC).[3][5]
Quantitative Data on R59949 Activity
The inhibitory potency of R59949 varies depending on the specific DGK isoform and the cellular context. The following tables summarize the key quantitative data reported in the literature.
| Parameter | Value | Description | Reference |
| Pan-DGK IC50 | 300 nM | Concentration for 50% inhibition of total DGK activity. | [3][5] |
| DGKα IC50 | 18 µM | Concentration for 50% inhibition of DGKα isoform. | [4] |
| DGKγ IC50 | Similar to DGKα | R59949 strongly inhibits DGKγ. | [4] |
| DGKθ and DGKκ IC50 | Moderately higher than DGKα/γ | R59949 moderately attenuates the activity of these Type II DGKs. | [3][5] |
Table 1: Inhibitory Potency of R59949 against DGK Isoforms
| Cell Line/System | Parameter | Value | Effect | Reference |
| THP-1 monocytes | Half-maximal concentration | 8.6 μM | Attenuation of CCL2-evoked Ca2+ signaling. | [3][5] |
| MDCK cells | IC50 | 10.6 μM | Inhibition of OST-tagged DGKα. | [3] |
| MIN6 pancreatic β-cells | 1 µM | Enhanced glucose-induced [Ca2+]i oscillation (PKC-dependent). | [6][7] | |
| MIN6 pancreatic β-cells | 10 µM | Suppressed glucose-induced [Ca2+]i elevation (PKC-independent). | [6][7] | |
| Rat Aortic Smooth Muscle Cells (RASMCs) | 10 µM | Inhibited IL-1β-induced NO production. | [8] | |
| SW480 cells | 30 µM | Diminished total DGK activity by ~25%. | [9] |
Table 2: Cellular Effects of R59949 at Different Concentrations
Core Signaling Pathways Modulated by R59949
The primary mechanism of action of R59949 is the inhibition of DGK, leading to an accumulation of DAG. This event triggers a cascade of downstream signaling events.
Activation of the Protein Kinase C (PKC) Pathway
DAG is a critical activator of the PKC family of serine/threonine kinases. By increasing DAG levels, R59949 directly leads to the activation of PKC isoforms.[3][5] This activation can have pleiotropic effects depending on the cell type and the specific PKC isoforms expressed.
Caption: R59949 inhibits DGK, leading to DAG accumulation and subsequent PKC activation.
Modulation of Calcium Signaling
R59949 has been shown to modulate intracellular calcium ([Ca2+]i) levels in a concentration-dependent manner. In THP-1 monocytes, it attenuates CCL2-evoked Ca2+ signaling.[3][5] In pancreatic β-cells, low concentrations of R59949 enhance glucose-induced [Ca2+]i oscillations in a PKC-dependent manner, while higher concentrations suppress [Ca2+]i elevation independently of PKC.[6][7]
Caption: Dose-dependent effects of R59949 on calcium signaling in pancreatic β-cells.
Inhibition of Inducible Nitric Oxide Production
In vascular smooth muscle cells, R59949 inhibits interleukin-1β (IL-1β)-induced nitric oxide (NO) production.[8] This effect is not due to a direct inhibition of inducible nitric oxide synthase (iNOS) expression or activity, but rather through the suppression of transplasmalemmal L-arginine uptake, the substrate for NO synthesis.[8]
Regulation of Hypoxia-Inducible Factor-1α (HIF-1α)
R59949 has been identified as an activator of HIF prolyl hydroxylases.[10] This leads to the hydroxylation and subsequent degradation of the HIF-1α subunit, even under hypoxic conditions.[10] By promoting HIF-1α degradation, R59949 can impair cellular adaptation to low oxygen environments, an effect with significant implications for cancer biology.[10][11]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in this guide. Specific details may need to be optimized for different cell types and experimental conditions.
Diacylglycerol Kinase Activity Assay
A non-radioactive, two-step DGK assay can be employed to measure the activity of DGK isozymes and the inhibitory effect of R59949.[12]
Principle: This assay measures the amount of ADP produced from the DGK-catalyzed phosphorylation of DAG to PA. The amount of ADP is then quantified using a coupled enzyme reaction that generates a luminescent signal.
Materials:
-
Cell lysates containing DGK
-
Diacylglycerol (DAG) substrate
-
ATP
-
R59949
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare cell lysates from control and R59949-treated cells.
-
In a 96-well plate, add cell lysate, DAG substrate, and varying concentrations of R59949.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the DGK activity.
Caption: Workflow for a non-radioactive Diacylglycerol Kinase activity assay.
Measurement of Intracellular Calcium Levels
Intracellular calcium concentrations can be measured using fluorescent calcium indicators.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Changes in intracellular calcium levels are detected as changes in fluorescence intensity.
Materials:
-
Cells of interest (e.g., THP-1 monocytes, MIN6 cells)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
R59949
-
Stimulus (e.g., CCL2, glucose)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells on glass coverslips or in a 96-well plate.
-
Load the cells with a fluorescent calcium indicator according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Pre-treat the cells with R59949 or vehicle control.
-
Stimulate the cells with the appropriate agonist.
-
Record the fluorescence intensity over time using a fluorescence microscope or plate reader.
-
Analyze the changes in fluorescence to determine the effect of R59949 on intracellular calcium signaling.
Nitric Oxide Production Assay
Nitric oxide production can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.[11]
Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo compound, the absorbance of which can be measured spectrophotometrically.
Materials:
-
Cell culture supernatant
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Nitrate (B79036) reductase (if measuring total NOx)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Culture cells (e.g., RASMCs) and treat with IL-1β in the presence or absence of R59949.
-
Collect the cell culture supernatant.
-
If desired, convert nitrate to nitrite using nitrate reductase.
-
Add the Griess reagent to the supernatant and standards in a 96-well plate.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples based on the standard curve.
Applications in Research and Drug Development
The ability of R59949 to modulate fundamental cellular signaling pathways makes it a valuable tool in several areas of research and drug development.
-
Cancer Research: By activating PKC and inhibiting HIF-1α, R59949 has shown potential in inducing apoptosis in cancer cells and overcoming resistance to therapy.[13][14] DGKα, a primary target of R59949, is considered a promising target for cancer immunotherapy as its inhibition can enhance T-cell-mediated anti-tumor responses.[15]
-
Immunology: DGKs play a crucial role in regulating immune cell activation and function. R59949 can be used to investigate the role of DAG signaling in T-cell activation, cytokine production, and other immune responses.
-
Metabolic Diseases: The effects of R59949 on insulin (B600854) secretion in pancreatic β-cells suggest a potential role for DGK inhibitors in the study and treatment of diabetes.[6][7]
Conclusion
R59949 is a powerful pharmacological inhibitor of diacylglycerol kinases that has significantly contributed to our understanding of the complex roles of DAG and PA in cellular signaling. Its ability to modulate PKC activity, calcium signaling, nitric oxide production, and HIF-1α stability highlights the pleiotropic effects of DGK inhibition. This technical guide provides a consolidated resource for researchers utilizing R59949, offering quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation into the therapeutic potential of targeting DGKs in a variety of diseases. However, it is important to note that R59949 has limitations, including off-target effects and suboptimal pharmacokinetic properties, which have hindered its clinical application.[16] Newer, more selective DGK inhibitors are currently under development.[16]
References
- 1. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. R59949, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of HIF-prolyl hydroxylases by R59949, an inhibitor of the diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. DGKA | Insilico Medicine [insilico.com]
- 16. pubs.acs.org [pubs.acs.org]
R59949: A Technical Guide to its Role as a Diacylglycerol Kinase Inhibitor in Lipid Signaling
Introduction
Lipid signaling pathways are fundamental to cellular communication, governing a vast array of physiological processes from proliferation to apoptosis. Central to these pathways is the tightly regulated balance between two key lipid second messengers: diacylglycerol (DAG) and phosphatidic acid (PA). The family of diacylglycerol kinase (DGK) enzymes serves as a critical fulcrum in this balance, catalyzing the phosphorylation of DAG to PA. This action simultaneously attenuates DAG-mediated signaling, primarily through protein kinase C (PKC), and initiates PA-driven cellular events.
R59949 is a potent, cell-permeable chemical inhibitor of DGK. By blocking the conversion of DAG to PA, R59949 serves as an invaluable pharmacological tool to artificially elevate and sustain intracellular DAG levels. This allows for the precise investigation of DAG-dependent signaling cascades. This technical guide provides an in-depth overview of R59949, its mechanism of action, quantitative efficacy, and its application in dissecting lipid signaling pathways, complete with experimental protocols and pathway visualizations.
R59949: Mechanism of Action
The primary mechanism of action for R59949 is the direct inhibition of diacylglycerol kinase activity. DGK enzymes are comprised of ten different isoforms in mammals, categorized into five types based on structural domains. R59949 exhibits a degree of selectivity, potently inhibiting the Ca²⁺-activated, type I DGK isoforms α and γ, while moderately affecting type II isoforms θ and κ.
Mechanistic studies have revealed that R59949 binds directly to the catalytic domain of DGKα. Its inhibition kinetics are noncompetitive with respect to Ca²⁺, indicating that it does not interfere with the calcium-binding EF-hand motifs. The functional consequence of this inhibition is the accumulation of intracellular DAG, which in turn amplifies the activation of DAG-effector proteins, most notably Protein Kinase C (PKC), leading to enhanced downstream signaling events.
Quantitative Data and Efficacy
R59949's inhibitory capacity has been quantified across various experimental systems. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | System / Cell Type | Notes | Reference |
| IC₅₀ | 300 nM | Pan-Diacylglycerol Kinase (DGK) | General inhibitory concentration. | |
| IC₅₀ | 300 nM | DGK-α | Measured in isolated platelet plasma membranes using an exogenous DAG substrate. | |
| Half-Maximal Concentration | 8.6 µM | Attenuation of Ca²⁺ Signaling | Measured for the attenuation of CCL2-evoked Ca²⁺ signals in THP-1 monocytes. | |
| Effective Concentration | 10 µM | Inhibition of NO Production | Concentration used to inhibit IL-1β-induced nitric oxide production in cultured rat aortic smooth muscle cells. |
Applications in Lipid Signaling Research
R59949 is a versatile tool used to probe the function of the DAG-DGK-PA signaling axis in numerous biological contexts.
-
Platelet Activation: In human platelets, R59949 potentiates vasopressin- and collagen-induced aggregation and secretion by increasing DAG levels. It has also been shown to inhibit Ca²⁺ influx that is induced by thrombin, suggesting a role for DGK-produced PA in regulating calcium entry.
-
Immune Cell Modulation: R59949 has been instrumental in studying T-cell activation. By inhibiting DGKα, it can sustain DAG signaling at the immunological synapse, which is critical for T-cell effector functions. In monocytes, it attenuates chemokine (CCL2)-evoked Ca²⁺ signaling, highlighting a role for DAG metabolism in leukocyte trafficking.
-
Vascular Biology: In vascular smooth muscle cells, R59949 inhibits inducible nitric oxide (NO) production. This effect is not due to changes in iNOS expression but rather a decrease in the cellular uptake of L-arginine, the substrate for NO synthesis, suggesting DGK is involved in regulating amino acid transport.
-
Cancer Biology: Emerging research points to a role for DGKα in cancer. R59949 treatment can mimic DGKα silencing, leading to a reduction in the phosphorylation of the oncoprotein Src in colorectal cancer cells. DGK inhibition is being explored as a therapeutic strategy to suppress oncogenic pathways like mTOR and HIF-1α and to enhance anti-tumor immunity.
Key Experimental Protocols
Below are generalized protocols for key experiments involving R59949. Researchers should optimize concentrations, incubation times, and specific reagents for their particular experimental system.
In Vitro DGK Inhibition Assay (Mixed Micelle Method)
This assay measures the ability of R59949 to inhibit DGK activity in a controlled, cell-free system.
-
Prepare Mixed Micelles: Create micelles containing a defined ratio of a detergent (e.g., deoxycholate), a phospholipid (e.g., phosphatidylserine), and the DAG substrate (e.g., 1,2-dioleoyl-sn-glycerol).
-
Enzyme Source: Use a purified or recombinant DGK isoform or a cell lysate known to contain DGK activity.
-
Reaction Mixture: In a microfuge tube, combine the enzyme source, the mixed micelle substrate solution, and a buffer containing MgCl₂.
-
Inhibitor Addition: Add R59949 (dissolved in a suitable solvent like DMSO) at various concentrations. Include a solvent-only control. Pre-incubate for 10-15 minutes at the desired temperature (e.g., 30°C).
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate for a defined period (e.g., 10-20 minutes) during which the reaction is linear.
-
Stop Reaction: Terminate the reaction by adding a solution like 1 M HCl.
-
Lipid Extraction: Extract the lipids using a chloroform/methanol solvent system.
-
Analysis: Separate the radiolabeled PA product from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of ³²P-labeled PA using autoradiography or a phosphorimager and calculate the percentage of inhibition relative to the control.
Analysis of Downstream Protein Phosphorylation via Western Blot
This protocol assesses how R59949-induced DAG accumulation affects the phosphorylation status of downstream signaling proteins like Src or PKC substrates.
-
Cell Culture and Treatment: Plate cells at a suitable density. Once ready, starve cells of serum for several hours if necessary to reduce basal signaling.
-
Pre-treatment: Treat cells with the desired concentration of R59949 or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).
-
Stimulation: Add a specific agonist (e.g., growth factor, chemokine) to stimulate the pathway of interest for a short period (e.g., 5-15 minutes). Include an unstimulated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Src Tyr419) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
Conclusion
R59949 is a cornerstone pharmacological inhibitor for the study of lipid signaling. Its ability to selectively inhibit DGK activity provides a direct method for manipulating the intracellular balance of DAG and PA. This has enabled significant advances in our understanding of its role in platelet physiology, immune responses, vascular function, and cancer biology. While newer and potentially more isoform-specific inhibitors are in development, the extensive characterization of R59949 ensures its continued importance as a fundamental research tool for scientists and drug developers dedicated to unraveling the complexities of the DGK-regulated signaling network.
In Vitro Applications of R59949: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro applications of R59949, a potent diacylglycerol kinase (DGK) inhibitor. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in various assays, and visualizes the associated signaling pathways.
Core Mechanism of Action
R59949 is a pan-diacylglycerol kinase (DGK) inhibitor with a reported IC50 of 300 nM.[1][2][3] By inhibiting DGK, R59949 prevents the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). This leads to an accumulation of intracellular DAG, a critical second messenger that activates protein kinase C (PKC) and other signaling proteins.[1] R59949 exhibits selectivity for different DGK isozymes, strongly inhibiting type I DGKα and γ, while moderately attenuating the activity of type II DGKθ and κ.[1][2] This selective inhibition allows for the targeted study of DGK-dependent signaling pathways in various cellular contexts.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of R59949 and its effects in various in vitro systems.
| Parameter | Value | Cell System/Assay Condition | Reference |
| IC50 (DGK) | 300 nM | Isolated platelet plasma membranes | [3] |
| IC50 (CCL2-evoked Ca2+ signaling) | 8.6 µM | THP-1 monocytes | [1] |
| DGK Isozyme | Inhibition Level | Reference |
| DGKα | Strong | [1][2] |
| DGKγ | Strong | [1][2] |
| DGKθ | Moderate | [1][2] |
| DGKκ | Moderate | [1][2] |
Key In Vitro Applications and Experimental Protocols
R59949 has been utilized in a variety of in vitro studies to probe the function of DGK in diverse biological processes. Detailed protocols for some key applications are provided below.
Inhibition of Inducible Nitric Oxide (NO) Production
R59949 has been shown to inhibit inducible nitric oxide (NO) production in vascular smooth muscle cells by decreasing the uptake of L-arginine, the substrate for nitric oxide synthase (NOS).[1][4]
Experimental Protocol: Measurement of Nitric Oxide Production in Rat Aortic Smooth Muscle Cells (RASMCs)
-
Cell Culture:
-
Treatment:
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the culture medium from each well.
-
Mix an aliquot of the culture medium with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in phosphoric acid).[2]
-
Incubate the mixture at room temperature for 10 minutes.[2]
-
Measure the absorbance at 540 nm using a spectrophotometer.[2]
-
Quantify the nitrite (B80452) concentration, a stable metabolite of NO, by comparing the absorbance to a standard curve of sodium nitrite.
-
Investigation of Cancer Cell Growth and Signaling
R59949 has been used to study the role of DGKα in cancer cell proliferation and signaling, particularly in the context of 3D cell culture models and its interaction with the Src tyrosine kinase.[5]
Experimental Protocol: 3D Spheroid Culture of SW480 Colorectal Cancer Cells
-
Cell Culture:
-
Culture SW480 cells in a suitable medium such as DMEM/F12 supplemented with serum.
-
To generate spheroids, use the hanging drop method by dispensing 30 µL drops of a cell suspension (e.g., 100 cells/µL) onto the lid of a culture plate.[6]
-
Alternatively, use U-bottom low-adherence plates, seeding approximately 3,000 cells per well.[6]
-
-
Treatment:
-
Once spheroids have formed (typically within 2-4 days), treat them with R59949 at desired concentrations (e.g., 15-30 µM) in complete medium.[5]
-
Due to the lipophilic nature of R59949 and its potential sequestration by serum lipids, higher concentrations may be necessary in serum-containing media for long-term assays.[5]
-
-
Analysis of Cell Growth and Viability:
-
Monitor spheroid growth and morphology over time using phase-contrast microscopy.
-
Assess cell viability using assays such as the MTT assay. For 3D cultures, plate cells on a thin layer of Matrigel before the assay.[7] After treatment, add MTT solution, incubate, and then solubilize the formazan (B1609692) crystals for absorbance measurement.[7]
-
Experimental Protocol: Analysis of Src Activation
-
Cell Treatment and Lysis:
-
Treat SW480 cells (either in 2D or 3D culture) with R59949 (e.g., 20 µM) for a specified period (e.g., 6 hours).[5]
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation and Western Blotting:
-
Immunoprecipitate DGKα or Src from the cell lysates using specific antibodies.
-
Analyze the immunoprecipitates and whole-cell lysates by Western blotting.
-
Probe for phosphorylated Src (e.g., at Tyr419) to assess its activation state and for total Src and DGKα as controls.[5]
-
Modulation of T-Cell Activation and Cytokine Production
By inhibiting DGK, R59949 can enhance DAG signaling, which is crucial for T-cell activation and differentiation. This makes it a valuable tool for studying immune responses.
Experimental Protocol: In Vitro T-Cell Activation and Cytokine Analysis
-
T-Cell Isolation and Culture:
-
Isolate primary human or murine T-cells from peripheral blood or lymphoid organs using standard methods (e.g., magnetic-activated cell sorting).
-
Culture the isolated T-cells in a suitable medium (e.g., RPMI-1640) supplemented with serum and antibiotics.
-
-
T-Cell Activation and Treatment:
-
Activate the T-cells using anti-CD3 and anti-CD28 antibodies.
-
Treat the activated T-cells with various concentrations of R59949.
-
-
Analysis of Cytokine Production:
-
After a suitable incubation period (e.g., 24-72 hours), collect the culture supernatants.
-
Measure the concentration of key cytokines such as IL-2, IFN-γ, and TNF-α using ELISA or a multiplex cytokine assay.
-
For intracellular cytokine staining, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of culture, then fix, permeabilize, and stain with fluorescently labeled antibodies against the cytokines of interest for flow cytometric analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: R59949 inhibits DGK, increasing DAG levels and activating PKC.
Caption: Experimental workflow for measuring NO production.
Caption: R59949 inhibits DGKα and disrupts the DGKα-Src complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. R59949, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of 3D-culture techniques for multicellular colorectal tumour spheroids and development of a novel SW48 3D-model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of the 3D Microenvironment on Phenotype, Gene Expression, and EGFR Inhibition of Colorectal Cancer Cell Lines | PLOS One [journals.plos.org]
An In-depth Technical Guide to R59949 (CAS Number: 120166-69-0): A Diacylglycerol Kinase Inhibitor
This technical guide provides a comprehensive overview of R59949, a potent, cell-permeable inhibitor of diacylglycerol kinase (DGK). The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, key experimental data, and relevant protocols.
Core Compound Information
R59949, also known as Diacylglycerol Kinase Inhibitor II, is a well-characterized pharmacological tool used to study the roles of diacylglycerol (DAG) and phosphatidic acid (PA) signaling pathways. By inhibiting DGK, R59949 prevents the conversion of DAG to PA, leading to an accumulation of DAG and subsequent activation of downstream signaling cascades, most notably Protein Kinase C (PKC).
Quantitative Data
The following tables summarize the key quantitative data for R59949, providing a comparative overview of its inhibitory activity and cellular effects.
Table 1: Inhibitory Activity of R59949 against Diacylglycerol Kinase (DGK) Isoforms
| DGK Isoform | Inhibition Level | IC₅₀ (in vitro) | Reference(s) |
| Type I | |||
| DGKα | Strong | 18 µM | [1][2] |
| DGKγ | Strong | Not specified | [1][3] |
| Type II | |||
| DGKδ | Moderate | Not specified | [1][4] |
| DGKκ | Moderate | Not specified | [1][4] |
| Pan-DGK | Broad | 300 nM | [3] |
Table 2: Cellular Effects of R59949
| Effect | Cell Type | Half-Maximal Concentration | Reference(s) |
| Attenuation of CCL2-evoked Ca²⁺ signaling | THP-1 monocytes | 8.6 µM | [3][5] |
Signaling Pathways
R59949 modulates several critical signaling pathways. The following diagrams, generated using the Graphviz DOT language, illustrate these molecular interactions.
Primary Mechanism: DGK Inhibition and PKC Activation
R59949's primary mechanism of action is the inhibition of diacylglycerol kinase (DGK). This leads to an accumulation of diacylglycerol (DAG), a key second messenger that activates Protein Kinase C (PKC).
Regulation of HIF-1α Degradation
R59949 has been shown to affect the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular responses to low oxygen. R59949 promotes the degradation of HIF-1α through a mechanism involving the von Hippel-Lindau (VHL) protein.
Crosstalk with mTOR and Src Signaling in Cancer
In the context of cancer, particularly glioblastoma, R59949 has been shown to influence the mTOR and Src signaling pathways, which are critical for cell growth, proliferation, and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments involving R59949.
In Vitro Diacylglycerol Kinase (DGK) Activity Assay
This protocol is based on a non-radioactive, two-step assay system for measuring DGK activity.[1][4]
Materials:
-
Purified DGK isozymes
-
R59949 (and/or R59022 for comparison)
-
Diacylglycerol (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute the purified DGK isozymes to the desired concentration in kinase reaction buffer.
-
Prepare a serial dilution of R59949 in DMSO, followed by a final dilution in kinase reaction buffer. The final DMSO concentration should be kept below 1%.
-
-
Reaction Setup:
-
To each well of a 96-well plate, add the DGK enzyme solution.
-
Add the diluted R59949 or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding a mixture of diacylglycerol and ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
-
Measurement of ADP Production:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of DGK inhibition for each concentration of R59949.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Measurement of Nitric Oxide Production (Griess Assay)
This protocol describes the measurement of nitrite (B80452), a stable product of nitric oxide (NO), in cell culture supernatants.[6][7][8]
Materials:
-
RAW 264.7 macrophages or other suitable cell line
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation
-
R59949
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader capable of absorbance measurement at 540 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of R59949 for 1-2 hours.
-
Stimulate the cells with LPS and IFN-γ to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.
-
Incubate for 24-48 hours.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well.
-
-
Griess Reaction:
-
In a new 96-well plate, add the collected supernatants.
-
Prepare a standard curve of sodium nitrite in culture medium in the same plate.
-
Add Griess Reagent Component A to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Component B to all wells and incubate for another 5-10 minutes. A color change to purple/magenta will indicate the presence of nitrite.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
-
Western Blot Analysis of HIF-1α and mTOR Pathway Proteins
This protocol outlines the detection of protein expression and phosphorylation status by Western blot.[9][10][11][12][13][14][15][16]
Materials:
-
Cultured cells (e.g., glioblastoma cell lines)
-
R59949
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-1α, anti-phospho-mTOR, anti-phospho-p70S6K, anti-phospho-4E-BP1, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with R59949 at the desired concentrations and for the specified duration. For HIF-1α stabilization studies, cells may be subjected to hypoxic conditions or treated with hypoxia-mimetic agents.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Apoptosis Detection by TUNEL Assay in Glioblastoma Cells
This protocol describes the detection of DNA fragmentation, a hallmark of apoptosis, using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[17][18][19]
Materials:
-
Glioblastoma cells
-
R59949
-
In situ cell death detection kit (e.g., from Roche)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
-
8-well chamber slides
Procedure:
-
Cell Treatment:
-
Seed glioblastoma cells in microwells or on chamber slides and treat with R59949 or vehicle control for the desired time.
-
-
Cell Fixation and Permeabilization:
-
If treated in microwells, collect, trypsinize, and replate the cells onto 8-well chamber slides.
-
Fix the cells with a freshly prepared paraformaldehyde solution.
-
Wash the cells and then permeabilize them with a Triton X-100 solution.
-
-
TUNEL Staining:
-
Follow the manufacturer's protocol for the in situ cell death detection kit. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-labeled dUTP.
-
-
Nuclear Counterstaining and Imaging:
-
Counterstain the cell nuclei with DAPI.
-
Mount the slides and visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit green fluorescence in the nucleus.
-
-
Data Analysis:
-
Quantify the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) in multiple fields of view.
-
Pharmacokinetics and In Vivo Studies
While R59949 has been instrumental in in vitro studies, its in vivo application has been limited due to challenges with its pharmacokinetic properties, including a short half-life and low oral bioavailability.[1] Nevertheless, it has been used in some preclinical in vivo models. For instance, in a mouse model of oxygen-induced retinopathy, administration of R59949 was shown to prevent retinal neovascularization.[20]
Comparative Analysis with R59022
R59949 and R59022 are structurally similar and often used in parallel in research. However, they exhibit some differences in their selectivity for DGK isoforms. R59949 strongly inhibits type I DGKs (α and γ) and moderately inhibits type II DGKs (δ and κ). In contrast, R59022 strongly inhibits DGKα and moderately attenuates type III DGKε and type V DGKθ.[1][2][4] R59949 has been reported to have a stronger effect on DGKα activity than R59022.[2] Both compounds have also been noted to have off-target effects as serotonin (B10506) receptor antagonists.[21]
Conclusion
R59949 is a valuable pharmacological tool for dissecting the complex roles of diacylglycerol kinase in cellular signaling. Its ability to modulate key pathways such as PKC, HIF-1α, and mTOR has made it a significant compound in various research areas, including cancer biology, immunology, and neuroscience. While its in vivo applications are constrained by its pharmacokinetic profile, it remains an indispensable inhibitor for in vitro investigations into the intricate world of lipid signaling. Researchers using R59949 should consider its DGK isoform selectivity and potential off-target effects when interpreting experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 7. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. caymanchem.com [caymanchem.com]
- 21. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for R59949 in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
R59949 is a potent and specific inhibitor of diacylglycerol kinase (DGK), an enzyme that catalyzes the conversion of diacylglycerol (DAG) to phosphatidic acid (PA).[1][2] In platelets, the accumulation of DAG leads to the activation of Protein Kinase C (PKC), a key signaling molecule in the platelet activation cascade.[2] This document provides detailed application notes and experimental protocols for utilizing R59949 to study its effects on platelet aggregation.
Mechanism of Action
R59949 acts as a pan-diacylglycerol kinase (DGK) inhibitor, with a reported IC50 of 300 nM.[2] It exhibits strong inhibitory activity against type I DGK α and γ isoforms.[2][3] By blocking DGK, R59949 prevents the phosphorylation of DAG to PA, leading to an accumulation of intracellular DAG.[1] This elevated DAG level subsequently activates Protein Kinase C (PKC), which enhances downstream signaling pathways involved in platelet granule secretion and aggregation.[2] Consequently, R59949 potentiates platelet aggregation and secretion induced by certain agonists, such as vasopressin and collagen.[2][4] However, its effect on thrombin-induced platelet activation is more complex, with some studies indicating it does not enhance aggregation and may even reduce calcium mobilization.[4][5]
Data Presentation
R59949 Inhibitory Activity
| Target | IC50 | Cell Type/System | Reference |
| Diacylglycerol Kinase (pan) | 300 nM | Not specified | [2] |
| Type I DGK α and γ | Strong Inhibition | In vitro assay | [3] |
| Type II DGK δ and κ | Moderate Attenuation | In vitro assay | [3] |
Effects of R59949 on Platelet Aggregation
| Agonist | R59949 Concentration | Effect | Observation | Reference |
| Vasopressin | Not Specified | Strong Potentiation | Strongly increased release reaction and aggregation. | [2] |
| Collagen | Not Specified | Strong Potentiation | Strongly increased release reaction and aggregation. | [2] |
| Thrombin | Not Specified | No Effect on Aggregation | Did not enhance thrombin-mediated platelet aggregation. | [4] |
| Thrombin | Not Specified | Inhibition of Ca2+ Influx | Significantly inhibited thrombin-induced increase in intracellular Ca2+ concentration. | [5] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the use of R59949 to investigate its effect on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
R59949 (prepared in a suitable solvent, e.g., DMSO)
-
Human whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least 10 days)
-
3.2% Sodium Citrate (B86180)
-
Platelet agonists (e.g., Collagen, Vasopressin, Thrombin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). b. Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP. c. Carefully transfer the upper PRP layer to a new polypropylene (B1209903) tube. d. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. e. Adjust the platelet count of the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP if necessary, although some studies suggest this is not essential.[6]
-
Preparation of R59949 and Agonist Solutions: a. Prepare a stock solution of R59949 in DMSO. b. On the day of the experiment, prepare working solutions of R59949 by diluting the stock solution in PBS or another appropriate buffer. Ensure the final DMSO concentration in the PRP is ≤ 0.5% to avoid solvent effects. c. Prepare working solutions of platelet agonists at desired concentrations in PBS.
-
Platelet Aggregation Assay: a. Pre-warm the aggregometer to 37°C. b. Pipette a standardized volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar. c. Place the cuvette with PRP into the sample well of the aggregometer to set the 0% light transmission baseline. Place a cuvette with PPP in the reference well to set the 100% light transmission. d. Add a small volume (e.g., 50 µL) of the R59949 working solution or vehicle (DMSO) to the PRP in the cuvette. e. Pre-incubate the mixture for a specified time (e.g., 2-5 minutes) at 37°C with stirring in the aggregometer. f. Add the platelet agonist to the cuvette to initiate aggregation. g. Record the change in light transmission for at least 5-10 minutes or until the aggregation response reaches a plateau.
-
Data Analysis: a. The primary endpoint is the maximum percentage of platelet aggregation. b. To determine the effect of R59949, compare the maximum aggregation in the presence of the compound to the vehicle control. c. For dose-response studies, plot the percentage of potentiation or inhibition of aggregation against the concentration of R59949. d. Calculate the EC50 (concentration for 50% of maximal potentiation) or IC50 (concentration for 50% inhibition) value of R59949 for each agonist.
Mandatory Visualization
Caption: Signaling pathway of R59949 in platelets.
Caption: Experimental workflow for LTA with R59949.
References
- 1. The diacylglycerol kinase inhibitor, R59949, potentiates secretion but not increased phosphorylation of a 47 kDalton protein in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol kinase ζ is a negative regulator of GPVI-mediated platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of thrombin-induced Ca²⁺ influx in platelets by R59949, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for R59949, a Diacylglycerol Kinase α (DGKα) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive information on the use of R59949 to inhibit Diacylglycerol Kinase α (DGKα), a critical enzyme in lipid signaling pathways. Detailed protocols for in vitro and cell-based assays are provided to guide experimental design and execution.
Introduction
Diacylglycerol Kinase α (DGKα) is a key enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). This conversion terminates DAG-mediated signaling, which is crucial for the activation of several protein kinase C (PKC) isoforms and Ras guanyl nucleotide-releasing proteins (RasGRPs). The product of the DGKα reaction, PA, is also a signaling molecule that can activate downstream pathways, including the mammalian target of rapamycin (B549165) (mTOR) and Raf-1 signaling.[1][2][3] Dysregulation of DGKα activity has been implicated in various diseases, including cancer and immune disorders, making it an attractive target for therapeutic intervention.[4][5][6]
R59949 is a potent inhibitor of DGKα.[7][8][9] It acts by binding to the catalytic domain of the enzyme.[10] By inhibiting DGKα, R59949 leads to an accumulation of cellular DAG, thereby potentiating DAG-mediated signaling pathways.[7][8]
Data Presentation
R59949 Inhibitory Activity
| Target | IC50 | Assay Conditions | References |
| DGKα | 300 nM | Isolated platelet plasma membranes with exogenous diacylglycerol. | [7][11] |
| DGK (pan) | 0.01-10 µM | Isolated platelet membranes and intact platelets. | [12] |
| DGKγ | Strongly Inhibited | In vitro kinase assay. | [7][13] |
| DGKδ | Moderately Attenuated | In vitro kinase assay. | [13] |
| DGKθ | Moderately Attenuated | In vitro kinase assay. | [7][13] |
| DGKκ | Moderately Attenuated | In vitro kinase assay. | [7][13] |
Signaling Pathways
DGKα Signaling Pathway
Caption: DGKα signaling pathway and the inhibitory action of R59949.
Experimental Protocols
Protocol 1: In Vitro DGKα Kinase Assay (Radiometric)
This protocol is adapted from methods described for measuring DGK activity using radiolabeled ATP.[14]
Materials:
-
Recombinant human DGKα
-
R59949 (in DMSO)
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
Phosphatidylserine (PS)
-
ATP
-
[γ-³²P]ATP
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Lipid Vesicle Buffer: 10 mM Tris-HCl (pH 7.4), 150 mM NaCl
-
Stop Solution: 1 M HCl
-
Chloroform (B151607)/Methanol (1:2, v/v)
-
TLC plates (e.g., silica (B1680970) gel 60)
-
Scintillation counter and fluid
Procedure:
-
Prepare Lipid Substrate Vesicles: a. Mix DAG and PS in chloroform at a molar ratio of 95:5. b. Dry the lipid mixture under a stream of nitrogen gas to form a thin film. c. Resuspend the lipid film in Lipid Vesicle Buffer by vortexing or sonication to form small unilamellar vesicles (SUVs).
-
Set up Kinase Reaction: a. In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
- Kinase Assay Buffer
- Lipid substrate vesicles
- Recombinant DGKα enzyme
- R59949 at desired concentrations (or DMSO as a vehicle control). Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature. b. Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for DGKα.
-
Incubation: a. Incubate the reaction mixture at 37°C for 20-30 minutes. The incubation time should be within the linear range of the enzyme activity.
-
Stop Reaction and Lipid Extraction: a. Terminate the reaction by adding Stop Solution. b. Add chloroform/methanol to extract the lipids. c. Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Analysis: a. Spot the organic (lower) phase onto a TLC plate. b. Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol:acetic acid). c. Visualize the radiolabeled phosphatidic acid (PA) spot using autoradiography or a phosphorimager. d. Scrape the PA spot from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of DGKα inhibition for each R59949 concentration relative to the DMSO control. b. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based DGK Activity Assay
This protocol provides a general framework for assessing the effect of R59949 on DGK activity in cultured cells. Specific cell lines and stimulation conditions may need to be optimized.
Materials:
-
Cell line of interest (e.g., cancer cell line, immune cells)
-
Complete cell culture medium
-
R59949 (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phosphate-buffered saline (PBS)
-
Agonist to stimulate DAG production (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA), growth factors)
-
DAG Assay Kit (Fluorometric or colorimetric)[15][16][17][18] or methods for lipid extraction and analysis by LC-MS/MS.
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency. b. Pre-treat the cells with various concentrations of R59949 or DMSO (vehicle control) for a specified period (e.g., 1-2 hours). c. Stimulate the cells with an appropriate agonist to induce DAG production for a short period (e.g., 5-15 minutes).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Measure Protein Concentration: a. Determine the protein concentration of each cell lysate using a protein assay kit. This will be used to normalize the DGK activity.
-
Measure DAG Levels: a. Follow the manufacturer's instructions for the chosen DAG assay kit to measure the DAG concentration in each lysate.[15][16][17][18] b. Alternatively, perform lipid extraction from the lysates and analyze DAG levels using LC-MS/MS.
-
Data Analysis: a. Normalize the DAG levels to the protein concentration for each sample. b. Calculate the fold change in DAG levels in R59949-treated cells compared to the vehicle-treated control. c. A dose-dependent increase in DAG levels upon R59949 treatment indicates inhibition of DGK activity.
Experimental Workflow for Testing R59949
Caption: A typical experimental workflow for evaluating the effects of R59949 in a cell-based model.
References
- 1. Upstream and downstream pathways of diacylglycerol kinase : Novel phosphatidylinositol turnover-independent signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemistryofcures.com [chemistryofcures.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. xcessbio.com [xcessbio.com]
- 9. R59949 | Diacylglycerol Kinase Inhibitor II | DGK/PKC Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 10. Selectivity of the diacylglycerol kinase inhibitor 3-[2-(4-[bis-(4-fluorophenyl)methylene]-1-piperidinyl)ethyl]-2, 3-dihydro-2-thioxo-4(1H)quinazolinone (R59949) among diacylglycerol kinase subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Diacylglycerol Kinase (DGK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. arigobio.com [arigobio.com]
- 17. DAG (Diacylglycerol) Assay Kit | ABIN5067571 [antibodies-online.com]
- 18. DAG Assay Kit [cellbiolabs.com]
Application Notes and Protocols for R59949 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of R59949 for in vivo studies. The protocols outlined below are based on established methodologies to ensure reproducibility and efficacy in a research setting.
Introduction
R59949 is a potent pan-diacylglycerol kinase (DGK) inhibitor with an IC50 of 300 nM.[1][2] It exhibits strong inhibitory activity against type I DGK isoforms α and γ, and moderately attenuates the activity of type II DGK isoforms θ and κ.[2][3] By inhibiting DGK, R59949 prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), leading to an accumulation of DAG. This accumulation, in turn, activates protein kinase C (PKC), a key enzyme in various cellular signaling pathways.[2] R59949 has been utilized in various preclinical models to investigate its therapeutic potential, including in oncology and ophthalmology.[4][5]
Data Presentation
R59949 Solubility
| Solvent | Concentration | Notes |
| DMSO | 98 mg/mL (200.17 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[1] |
| DMSO | 60 mg/mL (122.55 mM) | Sonication is recommended to aid dissolution.[6] |
In Vivo Formulation and Dosing
| Vehicle Composition | Final R59949 Concentration | Animal Model & Dosing Regimen | Reference |
| 10% DMSO, 40% PEG300, 5% Tween80, 45% ddH₂O | 10 mg/mL | Not specified. The mixed solution should be used immediately.[1] | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.11 mM) | Not specified. This formulation yields a clear solution. Caution is advised for dosing periods exceeding half a month.[2] | [2] |
| Emulsion with 50% PEG3000 in PBS | Not specified | Nude mice with SW480 human colorectal adenocarcinoma cell xenografts. 10 mg/kg via intraperitoneal (i.p.) injection. | [7] |
| Not specified | Not specified | Oxygen-induced retinopathy (OIR) mice. Route of administration: intraperitoneal (i.p.).[1] | [1] |
Experimental Protocols
Protocol 1: Preparation of R59949 for Intraperitoneal Injection (PEG300/Tween80 Formulation)
This protocol is suitable for studies requiring a clear, aqueous-based solution for intraperitoneal administration.
Materials:
-
R59949 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween80 (Polysorbate 80)
-
Sterile double-distilled water (ddH₂O) or saline
-
Sterile tubes and syringes
Procedure:
-
Prepare a Stock Solution: Dissolve R59949 in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[1] Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Vehicle Preparation: In a sterile tube, sequentially add the vehicle components. For a 1 mL final volume, add 400 µL of PEG300.
-
Solubilization: To the PEG300, add 50 µL of the 100 mg/mL R59949 DMSO stock solution. Mix thoroughly until the solution is clear.
-
Emulsification: Add 50 µL of Tween80 to the mixture and mix until a clear solution is achieved.
-
Final Dilution: Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL. The final concentration of R59949 will be 5 mg/mL. Adjust the initial stock concentration and volumes as needed for the desired final concentration.
-
Administration: Use the freshly prepared solution for in vivo experiments immediately for optimal results.[1]
Protocol 2: Preparation of R59949 for Intraperitoneal Injection (Corn Oil Formulation)
This protocol is an alternative for studies where a lipid-based vehicle is preferred.
Materials:
-
R59949 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Corn Oil
-
Sterile tubes and syringes
Procedure:
-
Prepare a Stock Solution: Create a stock solution of R59949 in anhydrous DMSO (e.g., 25 mg/mL).[2]
-
Vehicle Preparation: In a sterile tube, add the required volume of corn oil. For a 1 mL final volume, use 900 µL of corn oil.
-
Final Formulation: Add 100 µL of the 25 mg/mL R59949 DMSO stock solution to the corn oil.
-
Homogenization: Mix the solution thoroughly to ensure a uniform suspension. The resulting solution should be clear at a concentration of at least 2.5 mg/mL.[2]
-
Administration: Administer the freshly prepared formulation to the experimental animals.
Signaling Pathways and Experimental Workflows
R59949 Mechanism of Action and Downstream Signaling
R59949 acts as a Diacylglycerol Kinase (DGK) inhibitor. DGKs are enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGK, R59949 leads to the accumulation of DAG, which in turn activates Protein Kinase C (PKC). This can influence a variety of downstream cellular processes.
Caption: R59949 inhibits DGK, increasing DAG levels and activating PKC signaling.
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study using R59949 in a tumor xenograft model.
Caption: A typical workflow for an in vivo cancer study using R59949.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. R59949 | PKC | TargetMol [targetmol.com]
- 7. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: R59949 in a Mouse Model of Retinal Neovascularization
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview and experimental protocols for the use of R59949, a diacylglycerol kinase (DGK) inhibitor, in a mouse model of oxygen-induced retinopathy (OIR), a well-established model for studying retinal neovascularization. R59949 has been shown to effectively suppress pathological retinal neovascularization by modulating the PHD2/HIF-1α/VEGF signaling pathway.[1] This document outlines the methodology for inducing the OIR model, administration of R59949, and subsequent analysis of its effects on retinal vasculature and relevant molecular markers. The provided protocols and data summaries are intended to facilitate the replication and further investigation of R59949 as a potential therapeutic agent for proliferative retinopathies.
Introduction
Retinal neovascularization, the abnormal growth of new blood vessels in the retina, is a hallmark of several blinding eye diseases, including proliferative diabetic retinopathy and retinopathy of prematurity. The oxygen-induced retinopathy (OIR) mouse model is a widely used preclinical model to study the mechanisms of retinal neovascularization and to evaluate the efficacy of novel therapeutic interventions.[2][3]
R59949 is a potent inhibitor of diacylglycerol kinase (DGK), an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA).[4][5] By inhibiting DGK, R59949 is proposed to modulate downstream signaling pathways involved in angiogenesis. Studies have demonstrated that R59949 can suppress retinal neovascularization in the OIR model by upregulating prolyl hydroxylase 2 (PHD-2), which in turn leads to the degradation of hypoxia-inducible factor-1α (HIF-1α) and a subsequent reduction in vascular endothelial growth factor (VEGF) expression.[1]
Data Presentation
Quantitative Analysis of R59949 Efficacy in the OIR Mouse Model
The following tables summarize the reported effects of R59949 on retinal neovascularization and the expression of key signaling molecules in the OIR mouse model.
Note: Specific quantitative values from the primary study by Yang et al. (2015) were not available in the public domain. The tables below are structured to present such data, which would need to be extracted from the full-text article.
Table 1: Effect of R59949 on Retinal Neovascularization at Postnatal Day 17 (P17)
| Treatment Group | Neovascular Tuft Area (% of Total Retinal Area) | Avascular Area (% of Total Retinal Area) |
| Control (Normal) | Data not available | Data not available |
| OIR + Vehicle | Data not available | Data not available |
| OIR + R59949 (10 µg/g/day) | Significantly Reduced vs. OIR + Vehicle | Data not available |
Table 2: Relative mRNA Expression Levels in Retinal Tissue at P17
| Treatment Group | PHD-2 (Fold Change vs. Control) | HIF-1α (Fold Change vs. Control) | VEGF (Fold Change vs. Control) |
| Control (Normal) | 1.0 | 1.0 | 1.0 |
| OIR + Vehicle | Data not available | Data not available | Data not available |
| OIR + R59949 (10 µg/g/day) | Upregulated vs. OIR + Vehicle | Downregulated vs. OIR + Vehicle | Downregulated vs. OIR + Vehicle |
Table 3: Relative Protein Expression Levels in Retinal Tissue at P17 (from Western Blot Analysis)
| Treatment Group | PHD-2 (Relative Density vs. Control) | HIF-1α (Relative Density vs. Control) | VEGF (Relative Density vs. Control) |
| Control (Normal) | 1.0 | 1.0 | 1.0 |
| OIR + Vehicle | Data not available | Data not available | Data not available |
| OIR + R59949 (10 µg/g/day) | Upregulated vs. OIR + Vehicle | Downregulated vs. OIR + Vehicle | Downregulated vs. OIR + Vehicle |
Experimental Protocols
Oxygen-Induced Retinopathy (OIR) Mouse Model
This protocol describes the induction of retinal neovascularization in C57BL/6J mice.
Materials:
-
C57BL/6J mouse pups with nursing mothers
-
Hyperoxia chamber with oxygen and temperature control
-
Oxygen analyzer
Procedure:
-
On postnatal day 7 (P7), place the C57BL/6J mouse pups and their nursing mother into a hyperoxia chamber.
-
Maintain the oxygen concentration at 75% ± 2% for 5 days (until P12).
-
On P12, return the mice to room air (21% oxygen). This initiates the relative hypoxic phase, leading to retinal neovascularization which peaks at P17.[2][3]
R59949 Administration
Materials:
-
R59949 (Diacylglycerol Kinase Inhibitor II)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes (or other appropriate syringes for intraperitoneal injection)
Procedure:
-
Prepare a stock solution of R59949 in DMSO.
-
For injections, dilute the R59949 stock solution in sterile PBS to the final desired concentration. The final concentration of DMSO should be minimized.
-
From P12 to P17, administer R59949 via intraperitoneal (i.p.) injection once daily at a dosage of 10 µg/g of body weight.[1]
-
A vehicle control group should be injected with the same concentration of DMSO in PBS without R59949.
Quantification of Retinal Neovascularization
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine serum albumin (BSA)
-
Isolectin B4 (IB4) conjugated to a fluorescent marker (e.g., Alexa Fluor 594)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope with imaging software
Procedure:
-
At P17, euthanize the mice and enucleate the eyes.
-
Fix the eyes in 4% PFA for 1-2 hours at room temperature.
-
Dissect the retinas in PBS.
-
Permeabilize the retinas in PBS containing 1% Triton X-100 for 1-2 hours.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.5% Triton X-100) for 1-2 hours.
-
Incubate the retinas with fluorescently labeled Isolectin B4 overnight at 4°C to stain the blood vessels.
-
Wash the retinas multiple times with PBS.
-
Flat-mount the retinas on microscope slides with the photoreceptor side down and coverslip using mounting medium.
-
Capture images of the entire retinal flat mount using a fluorescence microscope.
-
Quantify the area of neovascular tufts and the avascular area using image analysis software (e.g., ImageJ). The neovascular area is typically expressed as a percentage of the total retinal area.
Western Blot Analysis
Materials:
-
Retinal tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PHD-2, anti-HIF-1α, anti-VEGF, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
At P17, euthanize the mice and dissect the retinas.
-
Homogenize the retinal tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Retinal tissue
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for PHD-2, HIF-1α, VEGF, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR system
Procedure:
-
At P17, dissect the retinas and immediately stabilize the RNA using an appropriate reagent (e.g., TRIzol or RNAlater).
-
Extract total RNA from the retinal tissue according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the results using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Signaling Pathways and Workflows
Caption: Experimental workflow and proposed signaling pathway of R59949 in the OIR mouse model.
References
- 1. Diacylglycerol kinase (DGK) inhibitor II (R59949) could suppress retinal neovascularization and protect retinal astrocytes in an oxygen-induced retinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computer-aided quantification of retinal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for R59949, a Diacylglycerol Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical information and detailed experimental protocols for the use of R59949, a potent pan-inhibitor of diacylglycerol kinases (DGKs). This document is intended to guide researchers in the effective application of R59949 in both in vitro and in vivo experimental settings.
Product Information
| Characteristic | Description |
| Product Name | R59949 |
| Alternative Names | R-59949, DGK Inhibitor II |
| CAS Number | 120166-69-0 |
| Molecular Formula | C₂₈H₂₅F₂N₃OS |
| Molecular Weight | 489.58 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] |
Supplier and Purchasing Information
R59949 is available from several reputable suppliers of research chemicals. It is recommended to request a certificate of analysis (CoA) from the supplier to ensure the purity and identity of the compound.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedchemExpress | HY-108355 | >98% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg |
| Selleck Chemicals | E0082 | >99% | 5 mg, 10 mg, 50 mg, 100 mg |
| Cayman Chemical | 21221 | ≥98% | 1 mg, 5 mg |
| Sigma-Aldrich | 266788 | ≥98% (HPLC) | 5 mg |
| Xcess Biosciences | M28430-C | ≥98% | Contact for details |
| AOBIOUS | aobIOUS-R59949 | >98% | 10 mg, 50 mg, 100 mg |
| MedKoo Biosciences | 461069 | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.
Mechanism of Action and Biological Activity
R59949 is a cell-permeable inhibitor of diacylglycerol kinases (DGKs). DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a critical regulatory switch in lipid signaling pathways. By inhibiting DGK, R59949 leads to an accumulation of intracellular DAG, which in turn potentiates the activity of protein kinase C (PKC) and other DAG-effector proteins.[1][2]
R59949 exhibits broad inhibitory activity against DGK isoforms, with a reported pan-DGK IC₅₀ of approximately 300 nM.[1][2] It strongly inhibits type I DGK isoforms α and γ, and shows moderate inhibition of type II isoforms θ and κ.[1][2]
The biological effects of R59949 are multifaceted and include the enhancement of PKC-mediated signaling, modulation of calcium signaling, and regulation of the hypoxia-inducible factor-1α (HIF-1α) pathway.[1][3]
Signaling Pathway Overview
Quantitative Data
The following tables summarize the key quantitative parameters for R59949 activity.
| Parameter | Value | Assay Conditions | Reference |
| Pan-DGK IC₅₀ | 300 nM | In vitro kinase assay | [1][2] |
| DGKα IC₅₀ | 18 µM | In vitro kinase assay | [4] |
| DGKγ IC₅₀ | Similar to DGKα | In vitro kinase assay | [4] |
| DGKδ IC₅₀ | Moderately inhibited | In vitro kinase assay | [4] |
| DGKκ IC₅₀ | Moderately inhibited | In vitro kinase assay | [4] |
| CCL2-evoked Ca²⁺ signaling EC₅₀ | 8.6 µM | THP-1 monocytes | [1] |
| Cell Line | Effective Concentration | Observed Effect | Reference |
| Rat Aortic Smooth Muscle Cells (RASMCs) | 10 µM | Inhibition of IL-1β-induced nitric oxide production | [2][5] |
| THP-1 Monocytes | 8.6 µM | Attenuation of CCL2-evoked Ca²⁺ signaling | [1] |
| MIN6 Pancreatic β-cells | 1 µM - 10 µM | Modulation of glucose-induced [Ca²⁺]i oscillations | [6] |
| SW480 Colorectal Adenocarcinoma Cells | 10 mg/kg (in vivo) | Reduction in tumor growth | [7] |
Detailed Experimental Protocols
Preparation of R59949 Stock Solutions
Objective: To prepare a high-concentration stock solution of R59949 for use in in vitro and in vivo experiments.
Materials:
-
R59949 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the R59949 vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of R59949 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For example, to prepare a 10 mM stock solution from 1 mg of R59949 (MW: 489.58), add 204.26 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
In Vitro Protocol: Inhibition of Nitric Oxide Production in Rat Aortic Smooth Muscle Cells (RASMCs)
Objective: To evaluate the effect of R59949 on interleukin-1β (IL-1β)-induced nitric oxide (NO) production in RASMCs. This protocol is adapted from Shimomura et al., 2017.[5]
Materials:
-
Rat Aortic Smooth Muscle Cells (RASMCs)
-
DMEM with 10% FBS
-
Recombinant rat IL-1β
-
R59949 stock solution (10 mM in DMSO)
-
Griess Reagent System
-
24-well cell culture plates
Protocol:
-
Seed RASMCs in a 24-well plate and culture until confluent.
-
Pre-treat the cells with 10 µM R59949 (or desired concentrations) for 30 minutes. A vehicle control (DMSO) should be included.
-
Stimulate the cells with 10 ng/mL IL-1β for 24 hours. Include an unstimulated control group.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Briefly, mix an equal volume of supernatant with the Griess reagent and incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
In Vivo Protocol: Colorectal Adenocarcinoma Xenograft Mouse Model
Objective: To assess the anti-tumor efficacy of R59949 in a mouse xenograft model of colorectal cancer. This protocol is based on the study by Torres-Ayuso et al., 2014.
Materials:
-
Athymic nude mice
-
SW480 human colorectal adenocarcinoma cells
-
Serum-free cell culture medium
-
R59949
-
Vehicle solution (e.g., 10% DMSO in corn oil)
-
Sterile syringes and needles
Protocol:
-
Culture SW480 cells to 80-90% confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the R59949 dosing solution. For a 10 mg/kg dose, a stock solution in DMSO can be diluted with corn oil to the final concentration. Ensure the final DMSO concentration is low and well-tolerated.
-
Administer R59949 (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).
Western Blotting for HIF-1α Expression
Objective: To analyze the effect of R59949 on the expression of HIF-1α in cultured cells under hypoxic conditions.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
R59949 stock solution
-
Hypoxia chamber or incubator (1% O₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of R59949 or vehicle control.
-
Place the cells in a hypoxia chamber (1% O₂) for the desired duration (e.g., 4-6 hours) to induce HIF-1α expression. A normoxic control group should be included.
-
After hypoxic exposure, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Compound precipitation in stock solution | Exceeded solubility limit; improper storage | Prepare a fresh stock solution at a slightly lower concentration. Ensure proper storage conditions and avoid repeated freeze-thaw cycles. |
| High variability in in vitro assays | Inconsistent cell seeding; pipetting errors; edge effects in plates | Ensure uniform cell seeding density. Use calibrated pipettes. Avoid using the outer wells of the plate for treatment groups. |
| Toxicity observed in in vivo studies | High dose of R59949; vehicle toxicity | Perform a dose-response study to determine the maximum tolerated dose. Ensure the vehicle is well-tolerated by the animals. |
| No effect of R59949 observed | Inactive compound; insufficient concentration or treatment time; cell line not responsive | Verify the activity of the compound with a positive control. Perform a dose-response and time-course experiment. Ensure the target pathway is active in the chosen cell line. |
For further technical support, please contact the supplier of your R59949.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Activation of HIF-prolyl hydroxylases by R59949, an inhibitor of the diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. R59949, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Protein Kinase C (PKC) Activity Following R59949 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, governing processes such as cell proliferation, differentiation, and apoptosis.[1] The activation of conventional and novel PKC isoforms is critically dependent on the second messenger diacylglycerol (DAG).[2] The cellular levels of DAG are tightly regulated, in part, by diacylglycerol kinases (DGKs), which phosphorylate DAG to phosphatidic acid, thereby attenuating PKC signaling.
R59949 is a potent inhibitor of diacylglycerol kinase (DGK), which leads to an accumulation of intracellular DAG.[3][4] This accumulation subsequently results in the activation of PKC.[3][4] These application notes provide detailed protocols for researchers to effectively measure the activity of PKC following treatment with R59949, a crucial step in understanding the downstream consequences of DGK inhibition in various cellular contexts.
Signaling Pathway of R59949-Induced PKC Activation
R59949 inhibits DGK, preventing the conversion of DAG to phosphatidic acid. The resulting increase in DAG levels leads to the recruitment and activation of PKC at the cell membrane, which then phosphorylates downstream target proteins, initiating a cascade of cellular responses.
References
Application Notes and Protocols: R59949 in Vascular Smooth Muscle Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular smooth muscle cells (VSMCs) are critical regulators of vascular tone and play a pivotal role in the pathophysiology of various vascular diseases, including atherosclerosis, hypertension, and restenosis. The proliferation and migration of VSMCs are key events in the development of vascular lesions. Diacylglycerol kinase (DGK) is a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). In doing so, DGKs act as crucial regulators of intracellular signaling by modulating the levels of these two lipid second messengers. DAG is a key activator of Protein Kinase C (PKC), a family of kinases that governs a wide array of cellular processes in VSMCs, including contraction, proliferation, and migration.[1][2]
R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinase.[3][4] It exhibits a strong inhibitory effect on type I DGK isoforms, particularly DGKα and DGKγ, and moderately inhibits type II DGK isoforms θ and κ.[3][5] In VSMCs, the DGKα isoform is predominantly expressed and is activated by growth factors such as platelet-derived growth factor (PDGF).[4][6] By inhibiting DGKα, R59949 prevents the conversion of DAG to PA, leading to an accumulation of DAG and subsequent enhancement of PKC activation.[3][6] This makes R59949 a valuable pharmacological tool for investigating the role of the DGK/DAG/PKC signaling axis in VSMC function.
These application notes provide a comprehensive overview of the use of R59949 in VSMC research, including its mechanism of action, effects on key cellular processes, and detailed protocols for relevant experiments.
Data Presentation
Table 1: Inhibitory Activity of R59949
| Target | IC50 | Cell Type/System | Reference |
| Pan-Diacylglycerol Kinase (DGK) | 300 nM | Not specified | [3][4][5] |
| Type I DGKα | Strong Inhibition | In vitro | [3][5] |
| Type I DGKγ | Strong Inhibition | In vitro | [3][5] |
| Type II DGKθ | Moderate Attenuation | In vitro | [3][5] |
| Type II DGKκ | Moderate Attenuation | In vitro | [3][5] |
Table 2: Effective Concentrations of R59949 in Vascular Smooth Muscle Cell Studies
| Application | Effective Concentration | Cell Type | Effect | Reference |
| Inhibition of Inducible Nitric Oxide Production | 10 µM | Rat Aortic Smooth Muscle Cells (RASMCs) | Inhibited IL-1β-induced NO production by decreasing L-arginine uptake. | [7] |
| Inhibition of Growth Factor-Induced DGK Activity | Not specified (used to demonstrate effect) | Vascular Smooth Muscle Cells (VSMCs) | Abolished PDGF-induced increase in DGK activity. | [6] |
Signaling Pathways and Experimental Workflows
Caption: R59949 inhibits DGKα, leading to increased DAG levels and enhanced PKC activation in VSMCs.
Caption: Experimental workflow for assessing the effect of R59949 on NO production in VSMCs.
Experimental Protocols
Protocol 1: Assessment of R59949 on PDGF-Induced VSMC Proliferation
This protocol describes a method to determine the effect of R59949 on the proliferation of VSMCs stimulated with Platelet-Derived Growth Factor (PDGF).
Materials:
-
Vascular Smooth Muscle Cells (e.g., primary rat or human aortic smooth muscle cells)
-
VSMC growth medium (e.g., DMEM with 10% FBS)
-
VSMC basal medium (e.g., DMEM with 0.5% FBS)
-
R59949 (dissolved in DMSO)
-
Recombinant human PDGF-BB
-
BrdU Cell Proliferation Assay Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: After 24 hours, aspirate the growth medium and wash the cells once with sterile PBS. Add 100 µL of basal medium to each well and incubate for 24-48 hours to synchronize the cells in a quiescent state.
-
R59949 Pre-treatment: Prepare serial dilutions of R59949 in basal medium. A suggested concentration range is 0.1 µM to 30 µM. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%). Add the R59949 dilutions to the respective wells and incubate for 1-2 hours. Include vehicle control (DMSO) wells.
-
PDGF Stimulation: Prepare PDGF-BB in basal medium at a concentration that induces robust proliferation (e.g., 20 ng/mL). Add the PDGF-BB solution to the wells (except for the unstimulated control wells).
-
BrdU Labeling: At a time point determined by the expected peak of DNA synthesis (typically 18-24 hours after PDGF stimulation), add BrdU labeling solution to each well according to the manufacturer's instructions. Incubate for 2-4 hours.
-
Assay Development: Following the BrdU incorporation period, fix the cells, add the anti-BrdU antibody, and develop the colorimetric reaction as per the assay kit's protocol.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Normalize the data to the vehicle-treated, PDGF-stimulated control. Plot the dose-response curve and calculate the IC50 value for R59949's inhibition of proliferation.
Protocol 2: Assessment of R59949 on VSMC Migration (Wound Healing Assay)
This protocol outlines a method to evaluate the effect of R59949 on the migratory capacity of VSMCs.
Materials:
-
VSMCs
-
VSMC growth medium
-
VSMC basal medium
-
R59949 (dissolved in DMSO)
-
Recombinant human PDGF-BB (as a chemoattractant)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding and Monolayer Formation: Seed VSMCs in 6-well plates at a density that will form a confluent monolayer after 24-48 hours.
-
Wound Creation: Once a confluent monolayer is formed, create a "scratch" or "wound" in the center of the monolayer using a sterile 200 µL pipette tip.
-
Wash and Treatment: Gently wash the wells with sterile PBS to remove detached cells. Add basal medium containing different concentrations of R59949 (e.g., 0.1 µM to 30 µM) or vehicle (DMSO). In a subset of wells, add PDGF-BB (e.g., 10 ng/mL) to stimulate migration.
-
Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the wound in each well using a microscope at low magnification (e.g., 4x or 10x). Mark the location of the images to ensure the same field is captured at later time points.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Subsequent Time Points): Acquire images of the same marked fields at regular intervals (e.g., 8, 16, and 24 hours).
-
Data Analysis: Measure the area of the wound at each time point for each condition using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each treatment group. Compare the rate of migration in R59949-treated cells to the vehicle-treated controls.
Protocol 3: Diacylglycerol Kinase (DGK) Activity Assay in VSMC Lysates
This protocol provides a general method for measuring DGK activity in VSMC lysates, which can be adapted to assess the inhibitory effect of R59949.
Materials:
-
Cultured VSMCs
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
R59949
-
DGK activity assay kit (non-radioactive, e.g., ADP-Glo™ Kinase Assay)
-
Protein concentration assay kit (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture VSMCs to near confluence. If desired, treat the cells with stimuli (e.g., PDGF) with or without R59949 for a short period (e.g., 5-15 minutes) to assess changes in DGK activity.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer. Scrape the cells and collect the lysate.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
DGK Activity Assay:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Perform the DGK activity assay according to the manufacturer's instructions. This typically involves adding the cell lysate to a reaction mixture containing DAG as a substrate and ATP.
-
To test the direct inhibitory effect of R59949, it can be added directly to the reaction mixture at various concentrations.
-
The assay measures the amount of ADP produced, which is proportional to the DGK activity.
-
-
Data Analysis: Measure the luminescence or absorbance using a microplate reader. Calculate the DGK activity and express it relative to the control conditions.
Conclusion
R59949 is a valuable pharmacological tool for elucidating the role of the DGK-PKC signaling pathway in vascular smooth muscle cell biology. Its ability to inhibit DGKα, the predominant isoform in VSMCs, allows for the investigation of downstream events such as proliferation, migration, and nitric oxide production. The protocols provided herein offer a framework for researchers to explore the multifaceted effects of R59949 in VSMC research, ultimately contributing to a better understanding of vascular physiology and disease.
References
- 1. Signal transduction in vascular smooth muscle: diacylglycerol second messengers and PKC action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol Kinase Inhibition and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acids inhibit growth-factor-induced diacylglycerol kinase alpha activation in vascular smooth-muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular signal-regulated kinase1/2 in contraction of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acids inhibit growth-factor-induced diacylglycerol kinase alpha activation in vascular smooth-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. R59949, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of DGKα Following R59949 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). This conversion plays a critical role in regulating the balance between these two important lipid second messengers. DGKα, a member of the type I DGK family, is involved in various cellular processes, including cell proliferation, survival, and immune responses.[1][2] Its role in T-cell regulation and cancer progression has made it a significant target for therapeutic intervention.[2]
R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinase, with strong inhibitory activity against the type I isoform, DGKα.[3][4][5] Researchers utilize R59949 to investigate the functional consequences of DGKα inhibition in various cellular contexts. Western blotting is a fundamental technique to assess the expression levels of DGKα protein in cells or tissues following treatment with inhibitors like R59949. This document provides a detailed protocol for performing a Western blot to detect DGKα after treating cells with R59949.
Data Presentation
While R59949 is an inhibitor of DGKα's enzymatic activity, it is not expected to directly alter the total protein expression level of DGKα in short-term treatments. However, some studies suggest that DGKα expression levels may correlate with cellular sensitivity to DGK inhibitors.[6] The following table outlines the key experimental parameters for treating cells with R59949 prior to Western blot analysis.
| Parameter | Description | Recommended Range | Reference |
| Cell Line | The choice of cell line will depend on the research question. | e.g., Jurkat, SW480, THP-1, MIN6 | [7][8] |
| R59949 Concentration | The effective concentration can vary between cell types. A dose-response experiment is recommended. | 1 µM - 30 µM | [7][8] |
| Treatment Duration | The incubation time with R59949 will depend on the specific experimental goals. | 30 minutes - 24 hours | [5][7][9] |
| Vehicle Control | A vehicle control (e.g., DMSO) should always be included at the same concentration as the R59949-treated samples. | Match R59949 solvent | [10] |
Experimental Protocols
I. Cell Culture and R59949 Treatment
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask to ensure they are in the logarithmic growth phase at the time of treatment.
-
R59949 Preparation: Prepare a stock solution of R59949 in an appropriate solvent, such as DMSO.[10]
-
Cell Treatment:
-
For adherent cells, remove the culture medium and add fresh medium containing the desired concentration of R59949 or the vehicle control.
-
For suspension cells, add the appropriate volume of concentrated R59949 or vehicle directly to the culture medium.
-
-
Incubation: Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
II. Cell Lysis and Protein Quantification
-
Cell Harvesting:
-
Adherent cells: Wash the cells once with ice-cold phosphate-buffered saline (PBS).[11] Add ice-cold lysis buffer (e.g., RIPA buffer or NP-40 buffer) supplemented with protease and phosphatase inhibitors to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.[11][12]
-
Suspension cells: Pellet the cells by centrifugation. Wash the cell pellet once with ice-cold PBS. Resuspend the pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[11]
-
-
Lysis: Incubate the cell lysate on ice for 30 minutes with periodic vortexing.[13]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[13]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay. This is crucial for equal protein loading in the subsequent steps.[11]
III. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein concentration, take an equal amount of protein from each sample (typically 20-40 µg per lane).
-
Add an equal volume of 2X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 8-10% for DGKα, which has a molecular weight of approximately 80 kDa).[14][15]
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.[13]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[16]
-
-
Blocking:
-
After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[16][17] This step prevents non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[16]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP). Dilute the secondary antibody in blocking buffer (a typical starting dilution is 1:2000 to 1:10,000).[17]
-
Incubate for 1 hour at room temperature with gentle agitation.[16]
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Mandatory Visualization
Caption: Western Blot Workflow for DGKα Detection after R59949 Treatment.
Caption: Simplified DGKα Signaling Pathway and the Point of R59949 Inhibition.
References
- 1. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]
- 2. DGKA diacylglycerol kinase alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. R59949, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. R59949 | PKC | TargetMol [targetmol.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. addgene.org [addgene.org]
- 14. genecards.org [genecards.org]
- 15. uniprot.org [uniprot.org]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Anti-dGK Antibody (A10022) | Antibodies.com [antibodies.com]
Troubleshooting & Optimization
R59949 In Vivo Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vivo use of R59949, a pan-diacylglycerol kinase (DGK) inhibitor. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for R59949?
R59949 is a potent inhibitor of diacylglycerol kinases (DGKs), with an IC50 of approximately 300 nM.[1][2] DGKs are enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGKs, R59949 increases the intracellular levels of DAG, which is a critical second messenger that can activate protein kinase C (PKC).[2][3] R59949 strongly inhibits type I DGK α and γ isoforms and shows moderate inhibition of type II DGK δ, θ, and κ isoforms.[2][3][4]
Q2: What are the known in vivo effects of R59949?
In vivo studies have demonstrated several effects of R59949, including:
-
Anti-angiogenic effects: In a mouse model of oxygen-induced retinopathy, R59949 was shown to suppress retinal neovascularization.[5] It achieves this by upregulating PHD-2 and downregulating HIF-1α and vascular endothelial growth factor (VEGF).[1]
-
Anti-tumor activity: In a xenograft model using human colorectal adenocarcinoma cells (SW480), daily intraperitoneal injections of R59949 at 10 mg/kg resulted in smaller and lighter tumors compared to the control group.[6][7] This was associated with reduced Akt phosphorylation and increased cleaved caspase 3, indicating an impairment of survival pathways and an increase in apoptosis.[7]
-
Modulation of nitric oxide production: R59949 has been shown to inhibit inducible nitric oxide (NO) production in vascular smooth muscle cells by decreasing the uptake of L-arginine, a substrate for nitric oxide synthase.[1][2][8]
Q3: What is a typical starting dosage for in vivo experiments with R59949?
Based on published studies, a common dosage for R59949 in mice is 10 µg/g/day, which is equivalent to 10 mg/kg/day, administered via intraperitoneal (i.p.) injection.[1][6] However, the optimal dosage will depend on the specific animal model, the disease being studied, and the desired therapeutic effect. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q4: How should R59949 be formulated for in vivo administration?
R59949 is highly lipophilic and has poor water solubility.[7] Therefore, it requires a suitable vehicle for in vivo delivery. Here are a couple of formulation examples:
-
DMSO and Corn Oil: A stock solution can be prepared in DMSO and then further diluted in corn oil. For example, a 10% DMSO and 90% corn oil formulation has been used.[2]
-
DMSO, PEG300, Tween80, and Saline: A multi-component vehicle can also be used to improve solubility. One example is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
It is crucial to ensure the final solution is clear and homogenous before administration. The working solution for in vivo experiments should ideally be prepared fresh on the day of use.[2]
Troubleshooting Guide
Issue: Poor solubility or precipitation of R59949 during formulation.
-
Possible Cause: R59949 has low aqueous solubility. The chosen vehicle may not be optimal, or the concentration may be too high.
-
Solution:
-
Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[1]
-
Try the recommended multi-component solvent systems (e.g., DMSO/PEG300/Tween-80/saline) which can improve solubility.
-
Gentle warming and sonication can aid in dissolution, but be cautious about potential degradation of the compound.
-
Prepare the working solution fresh before each use to minimize the risk of precipitation over time.[2]
-
Issue: Lack of expected biological effect in vivo.
-
Possible Cause: The dosage may be too low, the administration route may not be optimal for reaching the target tissue, or the compound may be rapidly metabolized.
-
Solution:
-
Conduct a pilot dose-response study to determine the optimal dosage for your model.
-
Consider the pharmacokinetic properties of R59949. Although detailed pharmacokinetic data is not widely published, its lipophilic nature may affect its distribution and metabolism.[10]
-
Ensure proper administration technique to guarantee the full dose is delivered.
-
Verify the activity of your batch of R59949 in an in vitro assay before proceeding with extensive in vivo studies.
-
Issue: Observed toxicity or adverse effects in animals.
-
Possible Cause: The dosage may be too high, or the vehicle itself could be causing toxicity. R59949 is a pan-DGK inhibitor, which could lead to off-target effects.
-
Solution:
-
Reduce the dosage and perform a toxicity study to determine the maximum tolerated dose (MTD).
-
Administer a vehicle-only control group to rule out any adverse effects from the formulation components.
-
Monitor animals closely for signs of toxicity, such as weight loss, behavioral changes, or signs of distress.
-
Given that R59949 inhibits multiple DGK isoforms, consider that the observed toxicity could be due to the inhibition of a DGK isoform that is critical for normal physiological function in your animal model.
-
Quantitative Data Summary
| Parameter | Value | Species | Model | Source |
| IC50 | 300 nM | - | In vitro DGK inhibition | [1][2] |
| In Vivo Dosage | 10 µg/g/day (10 mg/kg/day) | Mouse (C57BL/6J) | Oxygen-Induced Retinopathy | [1] |
| In Vivo Dosage | 10 mg/kg/day | Mouse (Nude) | Colorectal Adenocarcinoma Xenograft | [6] |
| Administration Route | Intraperitoneal (i.p.) | Mouse | Multiple | [1][6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy in a Colorectal Adenocarcinoma Xenograft Model
This protocol is adapted from a study investigating the anti-tumor effects of R59949.[6][7]
-
Animal Model: Nude mice are used for this xenograft model.
-
Cell Line and Inoculation: SW480 human colorectal adenocarcinoma cells are cultured to confluence, harvested, and resuspended in a serum-free medium. A suspension of 5 x 10^6 cells in 100 µL is injected subcutaneously into the flanks of the mice.[6]
-
Tumor Growth Monitoring: Tumors are allowed to establish and reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
R59949 Formulation: Prepare a 10 mg/mL stock solution of R59949 in DMSO. For a 10 mg/kg dose in a 20g mouse (0.2 mg/mouse), dilute the stock solution in corn oil to achieve a final injection volume of 100-200 µL. A final concentration of 10% DMSO in corn oil is a common vehicle.[2] Prepare the formulation fresh daily.
-
Treatment: Once tumors are established, mice are treated daily with intraperitoneal (i.p.) injections of R59949 at a dose of 10 mg/kg.[6] The control group receives injections of the vehicle only.
-
Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 2-3 weeks). At the end of the study, euthanize the mice and excise the tumors. Tumor weight and volume are measured.
-
Pharmacodynamic Analysis: Tumor lysates can be analyzed for downstream signaling effects, such as Src activation, Akt phosphorylation, and levels of cleaved caspase 3, via Western blotting or immunohistochemistry.[7]
Signaling Pathway and Experimental Workflow Diagrams
Caption: R59949 inhibits Diacylglycerol Kinase (DGK), leading to increased Diacylglycerol (DAG) and Protein Kinase C (PKC) activation.
Caption: R59949 suppresses angiogenesis by modulating the PHD-2/HIF-1α/VEGF signaling pathway.
Caption: A generalized workflow for assessing the in vivo efficacy of R59949 in a xenograft tumor model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. R59949, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
R59949 Technical Support Center: Troubleshooting Dissolution in DMSO
Welcome to the R59949 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the experimental use of R59949, with a specific focus on its dissolution in Dimethyl Sulfoxide (DMSO). Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of R59949 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving R59949?
A1: The recommended and most commonly used solvent for dissolving R59949 is Dimethyl Sulfoxide (DMSO).[1][2][3][4] For most in vitro experiments, a concentrated stock solution is prepared in DMSO and then further diluted in the aqueous experimental medium.
Q2: What is the expected solubility of R59949 in DMSO and other organic solvents?
A2: The solubility of R59949 can vary slightly between different batches and suppliers. However, the table below provides a summary of reported solubility values. It is always advisable to consult the certificate of analysis for the specific lot you are using.
Q3: I've observed that my R59949 is not dissolving completely in DMSO. What are the potential reasons for this?
A3: Several factors can contribute to the incomplete dissolution of R59949 in DMSO. These include:
-
Hygroscopic nature of DMSO: DMSO readily absorbs moisture from the air, which can significantly reduce its solvating capacity for many organic compounds.[3]
-
Insufficient sonication or mixing: R59949 may require mechanical assistance to fully dissolve.
-
Concentration exceeding solubility limit: The intended concentration of your stock solution may be higher than the maximum solubility of R59949 in DMSO.
-
Compound stability: While R59949 is generally stable, improper storage or handling could potentially affect its solubility.
Q4: My R59949 dissolves in DMSO, but precipitates when I dilute it into my aqueous buffer or cell culture medium. What should I do?
A4: This is a common issue known as "crashing out" or precipitation upon solvent shifting. It occurs because R59949 is poorly soluble in aqueous solutions. To mitigate this, you can try the following:
-
Lower the final concentration: The final concentration in the aqueous medium may be too high.
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid and uniform mixing.
-
Use a pre-warmed aqueous solution: Warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help maintain solubility.
-
Consider serial dilutions in DMSO: Before the final dilution into the aqueous medium, perform one or more intermediate dilutions in DMSO.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with R59949.
| Problem | Possible Cause | Troubleshooting Steps |
| R59949 powder does not dissolve in DMSO. | 1. Hygroscopic DMSO: The DMSO has absorbed water, reducing its effectiveness. 2. Insufficient Mixing/Sonication: The compound requires more energy to dissolve. 3. Concentration Too High: The amount of R59949 exceeds its solubility limit in the volume of DMSO used. | 1. Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO. Store DMSO properly with the cap tightly sealed. 2. Sonicate the solution in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied in conjunction with sonication.[4] 3. Increase the volume of DMSO to prepare a more dilute stock solution. |
| A precipitate forms immediately upon diluting the DMSO stock into aqueous media. | 1. Poor Aqueous Solubility: R59949 is not soluble in the final aqueous environment. 2. High Final Concentration: The target concentration in the aqueous medium is above the solubility limit. 3. Improper Mixing Technique: The DMSO stock is not being dispersed quickly enough. | 1. This is expected to some extent due to the nature of the compound. Focus on optimizing the dilution procedure. 2. Reduce the final concentration of R59949 in your experiment. 3. Add the DMSO stock dropwise to the aqueous buffer while vigorously vortexing or stirring. |
| The solution is cloudy or a precipitate forms over time in the cell culture plate. | 1. Delayed Precipitation: The compound is slowly coming out of solution at the experimental temperature and conditions. 2. Interaction with Media Components: Components of the cell culture medium may be reducing the solubility of R59949. | 1. Ensure the final DMSO concentration is kept as low as possible (ideally <0.5%). 2. Test the solubility of R59949 in the base medium without serum or other supplements first. |
Data Presentation
R59949 Solubility Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | 33 - 100 | 67.4 - 204.3 | [1][2][3][4][5] |
| DMF | 33 | 67.4 | [1][2] |
| Ethanol | 1 - 2 | 2.04 - 4.08 | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM R59949 Stock Solution in DMSO
Materials:
-
R59949 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of R59949 (Molecular Weight: 489.58 g/mol ), weigh out 4.896 mg of the compound.
-
Aliquot the powder: Carefully transfer the weighed R59949 powder into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the R59949 powder.
-
Vortex: Tightly cap the tube and vortex vigorously for 2-3 minutes.
-
Sonicate: If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes. Gentle warming to 37°C can be applied during sonication if necessary.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Aqueous Medium
Materials:
-
10 mM R59949 stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw the stock solution: Allow an aliquot of the 10 mM R59949 stock solution to thaw completely at room temperature.
-
Calculate the required volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution:
-
(V1)(10,000 µM) = (1000 µL)(10 µM)
-
V1 = 1 µL
-
-
Dilution: Add 999 µL of the pre-warmed aqueous medium to a sterile tube. Add the 1 µL of the 10 mM R59949 stock solution to the medium.
-
Immediate Mixing: Immediately cap the tube and vortex vigorously for at least 30 seconds to ensure rapid and thorough mixing.
-
Use immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation.
Mandatory Visualizations
Diacylglycerol Kinase (DGK) Signaling Pathway
References
R59949 Technical Support Center: Off-Target Effects & Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information regarding the known off-target effects of R59949, a widely used diacylglycerol kinase (DGK) inhibitor. Understanding these effects is critical for accurate experimental design, data interpretation, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of R59949?
R59949 is a pan-diacylglycerol kinase (DGK) inhibitor with a reported IC50 of 300 nM.[1][2][3][4] Its primary mechanism of action is the inhibition of DGK, which leads to an accumulation of diacylglycerol (DAG). This accumulation, in turn, can activate protein kinase C (PKC).[1][4]
Q2: Beyond its primary DGK target, what are the known off-target effects of R59949?
R59949 is not entirely specific for a single DGK isozyme and exhibits a range of off-target activities that are crucial to consider during experimental design.
-
Isozyme Selectivity: R59949 strongly inhibits type I DGKs (α and γ) and moderately attenuates the activity of type II DGKs (δ, θ, and κ).[1][5][6]
-
Protein Kinase C (PKC) Activation: By increasing levels of the endogenous ligand diacylglycerol, R59949 indirectly activates PKC.[1][3][4]
-
Calcium Signaling: In THP-1 monocytes, R59949 has been shown to attenuate CCL2-evoked Ca2+ signaling with a half-maximal concentration of 8.6 μM.[1][4]
-
Nitric Oxide Production: It inhibits inducible nitric oxide (NO) production in vascular smooth muscle cells by decreasing the uptake of L-arginine.[1][2][4][7]
-
HIF-prolyl Hydroxylase Activation: R59949 can activate HIF-prolyl hydroxylases, leading to the degradation of Hypoxia-Inducible Factor-alpha (HIF-α), even under hypoxic conditions.[8]
-
Serotonin (B10506) Receptor Antagonism: R59949 and similar compounds have been noted to act as serotonin receptor antagonists.[5]
Troubleshooting Guide
Problem: I'm observing effects in my experiment that cannot be explained by DGK inhibition alone.
-
Possible Cause: You may be observing an off-target effect of R59949.
-
Solution:
-
Review the known off-target profile. Compare your unexpected results with the known off-target activities listed in the FAQ and the data tables below. For example, if you observe changes in calcium signaling or nitric oxide pathways, these could be direct off-target effects.[1][4][7]
-
Consider the cellular context. The off-target effects of R59949 can be cell-type specific. The expression levels of different DGK isozymes and other affected proteins will influence the compound's overall effect.
-
Use a control compound. If available, use a structurally different DGK inhibitor with a distinct off-target profile to confirm that the observed effect is due to DGK inhibition and not an off-target activity of R59949.
-
Titrate the concentration. Use the lowest effective concentration of R59949 to minimize off-target effects, as some are more pronounced at higher concentrations. The IC50 for attenuating Ca2+ signaling (8.6 µM), for instance, is significantly higher than for pan-DGK inhibition (300 nM).[1][4]
-
Problem: My results related to hypoxia-inducible factor (HIF) are inconsistent when using R59949.
-
Possible Cause: R59949 is a known activator of HIF-prolyl hydroxylases, which leads to the degradation of HIF-α.[8] This can confound experiments aimed at studying hypoxia-induced phenomena.
-
Solution:
-
Directly measure HIF-α levels. Perform western blotting or other quantitative protein analyses to determine if R59949 is reducing HIF-α levels in your specific experimental system.
-
Visualize the pathway. The provided signaling pathway diagram below illustrates the interaction between R59949, DGK, and the HIF-1α pathway. Use this to guide your experimental interpretation.
-
Choose an alternative inhibitor. If your research focuses specifically on the interplay between DGK and hypoxia, you may need to source an alternative DGK inhibitor that does not impact HIF-prolyl hydroxylase activity.
-
Quantitative Data on R59949 Activity
Table 1: Inhibitory Concentrations (IC50) of R59949 on Primary and Off-Target Molecules
| Target | Effect | IC50 / Concentration | Cell/System Type |
| Pan-Diacylglycerol Kinase (DGK) | Inhibition | 300 nM | General |
| DGKα (Type I) | Strong Inhibition | 18 µM | In vitro assay |
| DGKγ (Type I) | Strong Inhibition | Not specified | In vitro assay |
| DGKδ (Type II) | Moderate Attenuation | Not specified | In vitro assay |
| DGKκ (Type II) | Moderate Attenuation | Not specified | In vitro assay |
| DGKθ (Type II) | Moderate Attenuation | Not specified | In vitro assay |
| CCL2-evoked Ca2+ Signaling | Attenuation | 8.6 µM | THP-1 Monocytes |
Data compiled from multiple sources.[1][4][5]
Experimental Protocols
Protocol 1: Non-Radioactive Diacylglycerol Kinase (DGK) Assay
This protocol provides a high-throughput method to assess the selectivity of inhibitors like R59949 across different DGK isozymes.[6]
-
Preparation:
-
Culture COS-7 cells and transfect them with plasmids expressing individual human DGK isozymes (α, β, γ, δ, ε, ζ, η, ι, θ, κ).
-
Prepare cell lysates containing the expressed DGK isozymes.
-
-
Assay Procedure:
-
Dispense cell lysates into a 96-well plate.
-
Add R59949 at various concentrations.
-
Initiate the kinase reaction by adding a substrate mixture containing DAG and ATP.
-
Incubate to allow the conversion of DAG to phosphatidic acid (PA) and ATP to ADP.
-
-
Detection:
-
Stop the kinase reaction.
-
Use a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is proportional to the DGK activity.[9]
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition at each R59949 concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Chemoproteomic Kinase Inhibitor Profiling (Kinobeads)
This method is used to identify the cellular targets and off-targets of kinase inhibitors in an unbiased manner from cell lysates.[10][11]
-
Cell Lysate Preparation:
-
Culture cells of interest and prepare a native cell lysate.
-
-
Competitive Binding:
-
Incubate the cell lysate with varying concentrations of free R59949. This allows R59949 to bind to its target and off-target kinases.
-
-
Affinity Enrichment:
-
Add "kinobeads," which are sepharose beads coated with a mixture of non-selective kinase inhibitors.
-
Kinases in the lysate that are not already bound to R59949 will bind to the kinobeads.
-
-
Analysis:
-
Isolate the beads and digest the bound proteins into peptides.
-
Analyze the peptides using quantitative liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Interpretation:
-
The reduction in the amount of a specific kinase captured by the beads at increasing R59949 concentrations indicates that R59949 is binding to that kinase. This allows for the determination of inhibitor potency and selectivity across a large portion of the expressed kinome.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. R59949, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of HIF-prolyl hydroxylases by R59949, an inhibitor of the diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 10. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Technical Support Center: Interpreting Unexpected Results with R59949
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results when using the diacylglycerol kinase (DGK) inhibitor, R59949.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of R59949?
R59949 is a pan-diacylglycerol kinase (DGK) inhibitor with an IC50 of 300 nM.[1][2][3] Its primary mechanism of action is the inhibition of DGK enzymes, which are responsible for phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGK, R59949 leads to an accumulation of intracellular DAG. This increase in DAG levels subsequently activates protein kinase C (PKC), a key downstream signaling molecule.[1]
Q2: What is the isozyme selectivity of R59949?
R59949 exhibits selectivity among the different DGK isozymes. It strongly inhibits type I DGK α and γ.[1][4][5] It moderately attenuates the activity of type II DGK δ and κ, and type V DGK θ.[1][2][4][5]
Troubleshooting Guides
Problem 1: I am not observing the expected potentiation of PKC signaling with R59949.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of R59949 can vary between cell types and experimental conditions.
-
Possible Cause 2: Dominant DAG-independent PKC activation pathways. In your experimental model, PKC activation might be predominantly driven by pathways that are not reliant on DAG accumulation.
-
Troubleshooting Step: Use a known PKC activator, such as a phorbol (B1677699) ester (e.g., PMA), as a positive control to confirm that the PKC pathway is functional in your cells.
-
-
Possible Cause 3: Rapid DAG metabolism through other pathways. Cells may have alternative, highly active pathways for metabolizing DAG, thus preventing its accumulation despite DGK inhibition.
-
Troubleshooting Step: Consider measuring DAG levels directly using an appropriate assay to confirm that R59949 is indeed increasing DAG in your system.
-
Problem 2: I am observing a decrease in a cellular process that I expected to be stimulated by PKC activation.
-
Possible Cause 1: Off-target effects of R59949. At higher concentrations, or in specific cellular contexts, R59949 may have off-target effects unrelated to DGK inhibition.[8][9][10][11]
-
Possible Cause 2: Complex downstream signaling. PKC activation can trigger a cascade of signaling events, some of which may be inhibitory. The net effect on your process of interest could be negative.
-
Troubleshooting Step: Map out the known signaling pathways downstream of PKC in your cell type to identify potential inhibitory branches. Consider using inhibitors for these downstream pathways to dissect the mechanism.
-
Problem 3: I am seeing contradictory results with R59949 in insulin (B600854) secretion assays.
-
Possible Cause: Concentration-dependent biphasic effects. R59949 has been reported to have differential effects on insulin secretion depending on the concentration used. Low concentrations (e.g., 0.25 µM - 1 µM) have been shown to enhance glucose-induced insulin secretion, while higher concentrations (e.g., 10 µM) can be inhibitory.[7][12]
-
Troubleshooting Step: Carefully titrate the concentration of R59949 in your insulin secretion assays. Perform a full dose-response curve to characterize the stimulatory and inhibitory phases.
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| IC50 (pan-DGK) | 300 nM | [1][2][3] |
| Half-maximal concentration for attenuation of CCL2-evoked Ca2+ signaling in THP-1 monocytes | 8.6 µM | [1][3] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with R59949
-
Reconstitution: Prepare a stock solution of R59949 in an appropriate solvent, such as DMSO.
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and reach the desired confluency.
-
Pre-treatment (if necessary): In many experimental designs, cells are pre-treated with R59949 for a specific duration (e.g., 30 minutes) before the addition of a stimulant.[2]
-
Treatment: Add R59949 to the cell culture medium at the final desired concentration. Ensure proper mixing. For control wells, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Proceed with the planned downstream assays, such as Western blotting, calcium imaging, or measurement of secreted factors.
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol is based on the Griess assay, which measures nitrite (B80452), a stable breakdown product of NO.
-
Cell Treatment: Treat cells with R59949 and/or a stimulant (e.g., IL-1β) as described in Protocol 1.[2][6]
-
Sample Collection: Collect the cell culture supernatant at the end of the incubation period.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Assay:
-
Add a specific volume of the cell culture supernatant to a microplate well.
-
Add the Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Visualizations
Caption: Mechanism of action of R59949.
Caption: Troubleshooting workflow for unexpected results.
Caption: Effect of R59949 on the HIF-1α pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. R59949, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
R59949 Technical Support Center: Minimizing Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the potential toxicity of R59949 in cell culture experiments. The following information, presented in a question-and-answer format, addresses common issues and offers troubleshooting strategies to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is R59949 and what is its primary mechanism of action?
R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinase (DGK).[1][2] It acts as a pan-DGK inhibitor with an IC50 of approximately 300 nM.[2] R59949 exhibits strong inhibitory activity against type I DGK isoforms (α and γ) and moderate inhibition of type II DGK isoforms (θ and κ).[2][3] By inhibiting DGK, R59949 prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), leading to an accumulation of DAG. This accumulation can, in turn, activate protein kinase C (PKC) and other DAG-effector proteins.[2][4]
Q2: What are the known or potential causes of R59949-induced toxicity in cell culture?
While specific cytotoxicity data for R59949 across a wide range of cell lines is not extensively published, potential sources of toxicity can be inferred from its mechanism of action and physicochemical properties:
-
On-target effects: Prolonged or excessive activation of DAG signaling pathways due to DGK inhibition can lead to cellular stress, apoptosis, or other cytotoxic outcomes.
-
Off-target effects: At higher concentrations, R59949 may interact with other cellular targets, leading to unintended and potentially toxic effects.
-
Solvent toxicity: R59949 is poorly soluble in water and is typically dissolved in organic solvents like DMSO or ethanol.[1][5] High concentrations of these solvents can be toxic to cells.
-
Compound precipitation: Due to its low aqueous solubility, R59949 may precipitate in culture medium, especially at high concentrations or during long-term incubation. These precipitates can cause physical stress to cells.
-
Cell type-specific sensitivity: The expression levels of different DGK isoforms and the importance of the DAG signaling pathway can vary significantly between cell types, leading to differential sensitivity to R59949.
Q3: What are the typical working concentrations for R59949 in cell culture?
The optimal working concentration of R59949 is highly dependent on the cell type and the specific biological question being investigated. Published studies have used a range of concentrations:
| Cell Line/Type | Concentration | Outcome | Reference |
| Rat Aortic Smooth Muscle Cells | 10 µM | Inhibition of inducible nitric oxide production | [1] |
| THP-1 Monocytes | 8.6 µM (EC50) | Attenuation of CCL2-evoked Ca2+ signaling | [2][4] |
| SW480 and MDA-MB-468 cells | Not Specified | Treatment for 48 hours on Matrigel | [6] |
| MIN6 pancreatic β-cells | 10 µM | Suppression of [Ca2+]i oscillation | [7] |
It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating R59949-induced cytotoxicity in your cell culture experiments.
Issue 1: High levels of cell death observed after R59949 treatment.
This is a common issue that can be addressed by systematically evaluating several experimental parameters.
Experimental Workflow for Optimizing R59949 Concentration
Caption: Workflow for determining the optimal non-toxic concentration of R59949.
Troubleshooting Steps:
-
Verify Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5% (v/v) for most cell lines. Always include a vehicle control (medium with the same concentration of solvent as the highest R59949 dose) to differentiate between compound and solvent toxicity.
-
Optimize R59949 Concentration: Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. Start with a broad range of concentrations (e.g., from 0.1 µM to 50 µM) and narrow down to a more defined range.
-
Reduce Incubation Time: If toxicity is observed at your desired concentration, consider reducing the incubation time. Time-course experiments can help identify a window where the desired biological effect is achieved without significant cell death.
-
Check for Compound Precipitation: Visually inspect the culture wells under a microscope for any signs of compound precipitation. If precipitates are observed, you may need to lower the R59949 concentration or prepare a fresh dilution from your stock solution. Sonication may aid in the dissolution of R59949 in its solvent.[8]
-
Use a Different Cytotoxicity Assay: Some assay methods can be influenced by the compound itself. For example, compounds that affect cellular metabolism can interfere with MTT assays.[9][10] Consider using an orthogonal method, such as a lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity) or a trypan blue exclusion assay, to confirm cytotoxicity.[11][12]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting R59949-induced cytotoxicity.
Issue 2: Inconsistent results or loss of R59949 activity over time.
This may be related to the stability and solubility of the compound in your experimental setup.
Troubleshooting Steps:
-
Proper Stock Solution Storage: Store R59949 stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] As a powder, it should be stored at -20°C.[8]
-
Use Freshly Prepared Working Solutions: Prepare working dilutions of R59949 from your stock solution immediately before each experiment. Avoid storing diluted solutions for extended periods.
-
Ensure Complete Solubilization: When preparing the stock solution in DMSO, ensure the powder is completely dissolved. Gentle warming or sonication may be necessary.[8]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on mitochondrial metabolic activity.[11]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of R59949 in a culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of R59949.
-
Include untreated control and vehicle control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Signaling Pathway
R59949 Mechanism of Action
Caption: The signaling pathway affected by R59949.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. R59949 | PKC | TargetMol [targetmol.com]
- 9. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kosheeka.com [kosheeka.com]
- 12. pubs.acs.org [pubs.acs.org]
R59949 stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of R59949, along with troubleshooting advice for common experimental issues.
Stability and Storage Conditions
Proper storage of R59949 is crucial for maintaining its chemical integrity and biological activity. Below are the recommended storage conditions for both the solid compound and solutions.
Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Powder | -20°C | ≥ 4 years[1] | Can be stored for 3 years at -20°C.[2][3] For short-term (days to weeks), 0-4°C is acceptable.[4] |
| 10-30°C | Shipping | Shipped at ambient temperature. | |
| Stock Solution | -80°C | 1 year[2][3] | Stored under nitrogen is recommended for 6 months.[5] |
| -20°C | Up to 6 months | One source suggests 1 month.[3][5] Aliquot to avoid repeated freeze-thaw cycles.[3] |
Solubility
R59949 exhibits solubility in various organic solvents but is insoluble in water.
Solubility Data
| Solvent | Concentration |
| DMSO | 98 mg/mL (200.17 mM)[3] |
| 60 mg/mL (122.55 mM)[2] | |
| 33 mg/mL[1] | |
| 12.5 mg/mL | |
| DMF | 33 mg/mL[1] |
| Ethanol | 2 mg/mL[3] |
| 1 mg/mL[1] | |
| Water | Insoluble[3] |
| 0.1 M HCl | Slightly soluble |
| 0.1 M NaOH | Slightly soluble |
Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of R59949.[3] Sonication may be required to fully dissolve the compound.[2]
Experimental Protocols & Troubleshooting
This section addresses common questions and issues that may arise during the handling and use of R59949 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My R59949 powder arrived at room temperature. Is it still viable?
A1: Yes. R59949 is shipped as a solid at ambient temperature, and its quality is not affected by this.[2] For long-term storage, it should be stored at -20°C.[1][2][4]
Q2: How should I prepare a stock solution of R59949?
A2: It is recommended to prepare stock solutions in a suitable organic solvent such as DMSO.[1][2][3] To aid dissolution, sonication can be used.[2] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C or -20°C.[3][5]
Q3: I observed precipitation when preparing my working solution. What should I do?
A3: If precipitation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to help redissolve the compound.[5] It is also crucial to ensure that the solvent capacity is not exceeded.
Q4: For my in vivo studies, how should I formulate R59949?
A4: For in vivo experiments, it is recommended to prepare the formulation fresh on the day of use.[5] A suggested formulation involves dissolving R59949 in DMSO first, followed by dilution with a vehicle such as a mixture of PEG300, Tween80, and water.[3]
Q5: What is the primary mechanism of action of R59949?
A5: R59949 is an inhibitor of diacylglycerol kinase (DGK).[1][3][5] By inhibiting DGK, it prevents the conversion of diacylglycerol (DAG) to phosphatidic acid. The resulting accumulation of DAG leads to the activation of protein kinase C (PKC).[1][5]
Troubleshooting Guide
Caption: Troubleshooting workflow for R59949 experiments.
Signaling Pathway
The primary mechanism of R59949 involves the inhibition of diacylglycerol kinase (DGK), which plays a critical role in lipid signaling pathways.
Caption: R59949 inhibits DGK, leading to DAG accumulation and PKC activation.
References
Technical Support Center: R59949 Platelet Aggregation Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the diacylglycerol kinase (DGK) inhibitor R59949 in platelet aggregation assays.
Troubleshooting Guide
This guide addresses common issues encountered during platelet aggregation experiments with R59949.
| Issue / Unexpected Result | Potential Cause | Recommended Solution |
| No or reduced platelet aggregation response to agonist | Suboptimal R59949 Concentration: The concentration of R59949 may be too high, causing off-target effects, or too low to be effective. | Perform a dose-response curve to determine the optimal concentration of R59949 for your specific agonist and experimental conditions. |
| Agonist Concentration: The agonist concentration may be too high, masking the potentiating effect of R59949, or too low to induce a sufficient primary aggregation response. | Titrate the agonist to determine the EC50 (the concentration that gives 50% of the maximal aggregation response). For inhibition or potentiation studies, using an agonist concentration at or near the EC50 provides a sensitive assay window.[1] | |
| Platelet Preparation Issues: Platelets may have been activated during preparation or are not viable. | Ensure gentle handling of blood samples and platelet-rich plasma (PRP). Avoid vigorous vortexing. Allow PRP to rest for at least 30 minutes at room temperature before use.[1][2] | |
| Incorrect Reagent Preparation/Storage: R59949 or the agonist may have degraded. | Prepare fresh agonist solutions for each experiment. Ensure R59949 stock solutions in DMSO are stored properly at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3][4] | |
| High variability in aggregation results between replicates | Inconsistent Sample Handling: Variations in blood collection, processing time, or temperature can affect platelet reactivity. | Standardize blood collection techniques using a consistent needle gauge and anticoagulant ratio.[1] Process samples promptly, ideally within one hour of collection, and maintain a constant temperature of 37°C throughout the assay.[5] |
| Variable Platelet Count: The number of platelets in the PRP can influence the aggregation response. | Standardize the platelet count in your PRP (typically 200-300 x 10^9/L) for all experiments to minimize variability. | |
| Instrument Calibration: Improper calibration of the aggregometer will lead to inconsistent readings. | Calibrate the aggregometer before each experiment using platelet-poor plasma (PPP) for 100% aggregation and PRP for 0% aggregation.[6] | |
| Spontaneous platelet aggregation in control samples | Pre-activated Platelets: Traumatic venipuncture, improper sample mixing, or temperature fluctuations can pre-activate platelets.[6] | Use a clean venipuncture technique. Mix blood with anticoagulant gently by inversion. Maintain samples at room temperature before the assay.[7] |
| Contamination: Contamination of reagents or labware with platelet agonists (e.g., ADP from red blood cells) can cause spontaneous aggregation.[6] | Use clean labware and high-purity reagents. Ensure minimal red blood cell contamination in the PRP. | |
| Unexpected potentiation or inhibition with certain agonists | Agonist-Specific Mechanism: The effect of R59949 can vary depending on the signaling pathway activated by the agonist. | R59949 has been shown to enhance platelet aggregation in response to vasopressin and collagen.[3][8] However, its effect on thrombin-induced aggregation is complex; it may not affect aggregation but can reduce calcium mobilization.[8] Be aware of the distinct signaling pathways engaged by different agonists. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of R59949 in platelets?
A1: R59949 is an inhibitor of diacylglycerol kinase (DGK).[3][4] DGK is an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA).[9] By inhibiting DGK, R59949 leads to an accumulation of intracellular DAG. DAG is a crucial second messenger that activates Protein Kinase C (PKC), a key enzyme in the platelet activation and aggregation cascade.[3][10] R59949 primarily inhibits type I DGK isoforms α and γ.[3][11]
Q2: What is the recommended concentration range for R59949 in a platelet aggregation assay?
A2: The optimal concentration of R59949 should be determined empirically for your specific experimental setup. The reported IC50 for DGK inhibition is approximately 300 nM.[3][4] In functional assays, concentrations can vary. For example, in some studies, R59949 has been shown to attenuate CCL2-evoked Ca2+ signaling with a half-maximal concentration of 8.6 μM in THP-1 monocytes.[3] It is advisable to perform a dose-response curve to find the most effective concentration for your agonist of choice.
Q3: How should I prepare and store R59949?
A3: R59949 is a solid powder that is soluble in DMSO.[12] Prepare a concentrated stock solution in fresh, high-quality DMSO.[4] For long-term storage (months to years), store the solid powder at -20°C.[12] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q4: Can R59949 be used with any platelet agonist?
A4: The effects of R59949 can be agonist-dependent. It has been shown to potentiate aggregation induced by agonists that strongly rely on the DAG-PKC signaling pathway, such as vasopressin and collagen.[3] In contrast, for an agonist like thrombin, R59949 may not affect aggregation but can inhibit thrombin-induced Ca²⁺ influx.[13] It is important to consider the signaling pathway of your chosen agonist when interpreting results.
Q5: Are there any known off-target effects of R59949?
A5: While R59949 is a potent DGK inhibitor, older generations of DGK inhibitors have been noted to have potential off-target effects, for instance on PKC.[14] It is crucial to include appropriate controls in your experiments to account for any potential non-specific effects.
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol describes the standard procedure for preparing PRP and PPP for use in light transmission aggregometry (LTA).
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Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function (e.g., aspirin) for at least 10 days.[15] Use a 21-gauge needle and draw blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[1]
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PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.[1] This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the yellowish PRP on top.
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PRP Collection: Carefully aspirate the upper PRP layer without disturbing the buffy coat and transfer it to a new plastic tube.[1]
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Platelet Resting: Allow the PRP to rest at room temperature for at least 30 minutes before starting the assay to allow the platelets to return to a resting state.[2]
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PPP Preparation: To obtain PPP for instrument calibration, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.[1] The supernatant will be the PPP.
Protocol 2: Platelet Aggregation Assay using R59949
This protocol outlines the steps for performing a platelet aggregation assay using LTA to evaluate the effect of R59949.
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[6]
-
Instrument Calibration: Calibrate the instrument according to the manufacturer's instructions. Set the 0% aggregation baseline using a cuvette with PRP and the 100% aggregation baseline using a cuvette with PPP.[6]
-
Sample Preparation: Pipette a standardized volume of PRP (e.g., 450 µL) into the aggregometer cuvettes containing a small magnetic stir bar.
-
Incubation with R59949: Add the desired concentration of R59949 (or vehicle control, e.g., DMSO) to the PRP. The final DMSO concentration should be kept constant across all conditions and should not exceed 0.5%.[15] Incubate the PRP with R59949 at 37°C for a predetermined time (e.g., 2-5 minutes) with stirring.
-
Initiation of Aggregation: Add a small, precise volume of the chosen agonist (e.g., 50 µL) to the PRP to achieve the desired final concentration.[6]
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response reaches a plateau.[6]
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Data Analysis: The primary endpoint is the maximum percentage of platelet aggregation. Calculate the change in aggregation in the presence of R59949 relative to the vehicle control.
Visualizations
Caption: R59949 inhibits DGK, increasing DAG levels and enhancing PKC-mediated platelet aggregation.
Caption: Workflow for assessing R59949's effect on platelet aggregation using light transmission aggregometry.
Caption: A logical workflow to identify and resolve common issues in R59949 platelet aggregation assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Platelet Aggregation with Interpretation [testguide.labmed.uw.edu]
- 8. Diacylglycerol kinase ζ is a negative regulator of GPVI-mediated platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diacylglycerol Kinase Inhibition and Vascular Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diacylglycerol overcomes aspirin inhibition of platelets: evidence for a necessary role for diacylglycerol accumulation in platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diacylglycerol Kinase Inhibition and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. Inhibition of thrombin-induced Ca²⁺ influx in platelets by R59949, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: R59949 and Insulin Secretion
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering a lack of insulin (B600854) secretion inhibition with R59949.
Frequently Asked Questions (FAQs)
Q: Why is R59949 not inhibiting insulin secretion in my experiment?
A: The effect of R59949 on insulin secretion is complex and not always inhibitory. While R59949 is a known inhibitor of diacylglycerol kinase (DGK), its downstream effects on insulin secretion can vary depending on several experimental factors. Here's a summary of the key points to consider:
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Mechanism of Action: R59949 is a pan-diacylglycerol kinase (DGK) inhibitor with an IC50 of 300 nM.[1] It strongly inhibits type I DGK α and γ and moderately attenuates the activity of type II DGK θ and κ.[1][2][3] By inhibiting DGK, R59949 increases the intracellular levels of diacylglycerol (DAG).[1]
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The Ambiguous Role of DAG and PKC in Insulin Secretion: Diacylglycerol (DAG) is a lipid signaling molecule that primarily activates Protein Kinase C (PKC).[4][5] However, the role of PKC in insulin secretion is controversial, with reports suggesting it can act as both a positive and a negative regulator.[4][5] DAG can also regulate insulin secretion through PKC-independent pathways, such as the Munc-13-dependent pathway involved in vesicle release.[4]
-
Contradictory Experimental Evidence: The scientific literature presents conflicting results on the effect of R59949 on insulin secretion. Some studies report that R59949 inhibits glucose- and high K+-induced insulin secretion in MIN6 cells and rat islets.[6][7] Conversely, other studies have shown that low concentrations of R59949 can increase glucose-stimulated insulin secretion (GSIS), while higher concentrations have either no effect or an inhibitory effect on the second phase of GSIS.[8][9]
Therefore, a lack of inhibition may not be an experimental artifact but rather a reflection of the specific experimental conditions, the model system used, and the intricate signaling pathways involved. The following troubleshooting guide provides a more detailed breakdown of potential reasons for your observations.
Troubleshooting Guide
Q1: Could the concentration of R59949 be the reason for the lack of inhibition?
A: Yes, the concentration of R59949 is a critical factor. Studies have demonstrated a dose-dependent and sometimes biphasic effect on insulin secretion. A low concentration may stimulate secretion, while higher concentrations may be non-stimulatory or inhibitory.
Table 1: Concentration-Dependent Effects of R59949 on Insulin Secretion
| Concentration | Cell/Islet Type | Condition | Observed Effect | Reference |
| 0.25 µM | INS-1 β-cells | Glucose-Stimulated | 2-fold increase in insulin release | [8] |
| 1-10 µM | INS-1 β-cells | Glucose-Stimulated | No stimulatory effect | [8] |
| 1 µM | MIN6 cells | Glucose-Stimulated (30 min) | Significant increase in insulin secretion | [9] |
| 10 µM | MIN6 cells | Glucose-Stimulated (first 30 min) | No effect | [9] |
| 10 µM | MIN6 cells | Glucose-Stimulated (second phase, 30-60 min) | Significant inhibition | [9] |
| 10 µM | MIN6 cells | Glucose- and High K+-Stimulated | Inhibition | [7] |
| 30 µM | Mouse Islets | High K+-Stimulated | Significant inhibition | [7] |
| 30 µM | Mouse Islets | Glucose-Stimulated | No inhibition | [7] |
| 10 µM | Rat Islets | Glucose-Stimulated | Significant inhibition | [7] |
Recommendation: Perform a dose-response experiment with R59949 in your model system to determine the optimal concentration for observing an inhibitory effect.
Q2: Are there known differences in the effects of R59949 between different experimental models (e.g., cell lines vs. primary islets)?
A: Yes, the experimental model can significantly influence the outcome. For example, one study found that 30 µM R59949 inhibited high K+-induced insulin secretion in isolated mouse islets but did not inhibit glucose-induced insulin secretion.[7] In contrast, 10 µM R59949 did inhibit glucose-induced insulin secretion in isolated rat islets.[7] These findings highlight potential species-specific differences and variations between immortalized cell lines and primary islets.
Recommendation: Consider the specific characteristics of your chosen model system and consult literature that has used the same system. If possible, validate your findings in a secondary model.
Q3: How important is the DGK isoform profile in my experimental model?
A: The specific isoforms of diacylglycerol kinase expressed in your cells are crucial. There are ten known DGK isoforms with tissue-specific expression patterns and distinct functions.[10][11] R59949 exhibits selectivity, strongly inhibiting type I DGKs (α and γ) and moderately inhibiting some type II DGKs (δ and κ).[2][3] The overall effect of R59949 will depend on the relative expression levels of these isoforms and their specific roles in the regulation of insulin secretion in your model.
Recommendation: If possible, characterize the DGK isoform expression profile in your experimental model using techniques like qPCR or western blotting.
Q4: Could off-target effects of R59949 be confounding my results?
A: While primarily known as a DGK inhibitor, R59949 has been reported to have other effects that could influence your experimental outcome. These include:
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Activation of HIF-prolyl hydroxylases.[13]
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Attenuation of CCL2-evoked Ca2+ signaling in monocytes.[1][14]
Recommendation: Be aware of these potential off-target effects when interpreting your data. Consider using another DGK inhibitor with a different chemical structure or a genetic approach like siRNA to confirm that the observed effects are indeed due to DGK inhibition.
Q5: How might my specific experimental conditions (e.g., glucose concentration, stimulation time) affect the outcome?
A: The specific parameters of your assay are critical.
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Basal vs. Stimulated Secretion: The effect of R59949 can differ between basal and stimulated conditions. In INS-1 cells, its effect on basal insulin secretion was found to be small and inconsistent.[8]
-
Stimulation Time: The duration of stimulation can be important. In MIN6 cells, 10 µM R59949 had no effect on the first phase of glucose-stimulated insulin secretion but inhibited the second phase.[9]
Recommendation: Carefully control and report your experimental conditions, including pre-incubation times, stimulation periods, and glucose concentrations. Consider performing a time-course experiment to assess the effect of R59949 on different phases of insulin secretion.
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay with R59949
This protocol is a generalized procedure based on methodologies described in the literature[7][9]. Optimization for specific cell types or islets may be required.
-
Cell/Islet Preparation:
-
Seed pancreatic β-cells (e.g., MIN6, INS-1) in 24-well plates and culture to desired confluency.
-
For primary islets, isolate them from pancreata and allow them to recover in culture for at least 24 hours before the assay.
-
-
Pre-incubation (Starvation):
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Gently wash the cells/islets twice with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the cells/islets in the low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
-
R59949 Treatment:
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Prepare stock solutions of R59949 in a suitable solvent (e.g., DMSO).
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During the last 30 minutes of the pre-incubation period, add R59949 to the desired final concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) for comparison.
-
-
Stimulation:
-
Carefully remove the pre-incubation buffer.
-
Add KRB buffer with either a low (basal) or high (stimulatory) glucose concentration (e.g., 2.8 mM vs. 16.7 mM or 22.2 mM), containing the same concentrations of R59949 or vehicle as in the previous step.
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Incubate for a defined period (e.g., 30-60 minutes) at 37°C. To analyze different phases of secretion, collect the supernatant at various time points (e.g., 0-30 min and 30-60 min).
-
-
Sample Collection and Analysis:
-
Collect the supernatant (the buffer containing the secreted insulin) from each well.
-
Centrifuge the samples to pellet any detached cells.
-
Measure the insulin concentration in the supernatant using an appropriate method, such as ELISA or radioimmunoassay (RIA).
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Lyse the cells/islets remaining in the wells to determine total protein or DNA content for normalization of the insulin secretion data.
-
Visualizations
Caption: R59949 inhibits DGK, increasing DAG levels, with complex downstream effects.
Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
Caption: Troubleshooting flowchart for unexpected R59949 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]
- 5. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistryofcures.com [chemistryofcures.com]
- 11. Role of Diacylglycerol Kinases in Glucose and Energy Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. R59949, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of HIF-prolyl hydroxylases by R59949, an inhibitor of the diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: Validating R59949 Activity in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the activity of the diacylglycerol kinase (DGK) inhibitor, R59949, in a new cell line. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is R59949 and what is its primary mechanism of action?
A1: R59949 is a potent, cell-permeable small molecule that acts as a pan-inhibitor of diacylglycerol kinases (DGKs).[1] DGKs are enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGKs, R59949 leads to an intracellular accumulation of DAG. This increase in DAG levels subsequently activates Protein Kinase C (PKC) isoforms, which are key regulators of numerous cellular processes.[1]
Q2: What is a typical working concentration for R59949 in cell culture?
A2: The effective concentration of R59949 can vary significantly depending on the cell line and the specific biological endpoint being measured. Published studies have reported using concentrations ranging from 10 µM to 30 µM.[2][3] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store R59949 stock solutions?
A3: R59949 is soluble in DMSO.[1][4] Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. It is crucial to use fresh, high-quality DMSO as the compound's solubility can be affected by moisture.[4] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock directly into your cell culture medium, ensuring the final DMSO concentration is kept low (typically below 0.1%) to minimize solvent-induced cytotoxicity.
Q4: What are the expected downstream effects of R59949 treatment in a responsive cell line?
A4: In a responsive cell line, treatment with R59949 is expected to lead to:
-
Increased Protein Kinase C (PKC) activity: This can be observed through the phosphorylation of PKC substrates or the translocation of PKC isoforms from the cytosol to the plasma membrane.[5][6]
-
Induction of apoptosis: R59949 has been shown to induce programmed cell death in various cancer cell lines.[2][7][8]
-
Cell cycle arrest: The compound can affect cell cycle progression, often leading to an accumulation of cells in a specific phase.[2]
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Inhibition of inducible nitric oxide production: This has been observed in vascular smooth muscle cells.[3]
Q5: Are there any known off-target effects of R59949?
A5: While R59949 is a potent DGK inhibitor, like many kinase inhibitors, it may have off-target effects, particularly at higher concentrations.[9][10][11] It has been noted to be more selective for Ca2+-activated DGKs.[12] When interpreting your data, it is important to consider the possibility of off-target activities. Comparing the effects of R59949 with structurally different DGK inhibitors or using genetic approaches like siRNA-mediated DGK knockdown can help validate that the observed phenotype is indeed due to DGK inhibition.
Experimental Workflow and Protocols
A logical workflow for validating R59949 activity in a new cell line is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R59949, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diacylglycerol kinase α-selective inhibitors induce apoptosis and reduce viability of melanoma and several other cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectivity of the diacylglycerol kinase inhibitor 3-[2-(4-[bis-(4-fluorophenyl)methylene]-1-piperidinyl)ethyl]-2, 3-dihydro-2-thioxo-4(1H)quinazolinone (R59949) among diacylglycerol kinase subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
R59949 degradation and how to prevent it
R59949 Technical Support Center
Welcome to the technical support center for R59949. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of R59949 to ensure its stability and prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is R59949 and what is its primary mechanism of action?
A1: R59949 is a potent inhibitor of diacylglycerol kinase (DGK), with a strong inhibitory effect on type I DGK isoforms α and γ.[1][2] It functions by binding to the catalytic domain of DGK, which in turn prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA).[3] This leads to an accumulation of DAG, a key signaling molecule that can activate protein kinase C (PKC).[1]
Q2: What are the primary signs of R59949 degradation?
A2: The primary indicator of R59949 degradation is a loss of its biological activity, which would manifest as a reduced or absent inhibitory effect on DGK in your experiments. This could be observed as a lack of expected downstream signaling events, such as the accumulation of DAG or activation of PKC-dependent pathways. While specific degradation products are not extensively documented in publicly available literature, loss of potency is the key concern.
Q3: How can I prevent the degradation of R59949?
A3: To prevent degradation, it is crucial to adhere to proper storage and handling protocols. This includes storing the compound at the correct temperatures, using appropriate solvents, and minimizing exposure to factors that can reduce its stability, such as repeated freeze-thaw cycles and moisture.
Q4: Can I use R59949 in cell-based assays with serum?
A4: Caution is advised when using R59949 in the presence of serum. Some studies have indicated that serum may inactivate the inhibitor, necessitating the use of higher concentrations to achieve the desired biological effect.[4] It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell culture conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed. | Degradation of R59949 due to improper storage. | Ensure that the solid compound is stored at -20°C and stock solutions are stored at -80°C for long-term stability.[2][5] Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Inactivation by serum in cell culture media. | If using serum-containing media, consider increasing the concentration of R59949.[4] Perform a dose-response curve to find the effective concentration. It may be beneficial to switch to serum-free media if your experimental design allows. | |
| Precipitation of the compound in aqueous solutions. | R59949 has limited solubility in aqueous solutions. Ensure that the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not cause precipitation. Gentle heating or sonication can aid in dissolution when preparing stock solutions.[1][5] | |
| Difficulty dissolving the R59949 powder. | Use of improper solvent or presence of moisture. | R59949 is soluble in DMSO.[2][5] Use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[2] Sonication can also help to dissolve the compound fully.[5] |
| Loss of activity in stock solutions over time. | Improper storage of stock solutions. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] For long-term storage (up to a year), keep aliquots at -80°C.[2][5] For shorter periods (up to one month), -20°C is acceptable.[1][2] Some suppliers recommend storing solutions under an inert gas like nitrogen.[1][6] |
Data Presentation: Storage and Stability
| Form | Storage Temperature | Duration of Stability | Source |
| Powder | -20°C | ≥ 3-4 years | [2][7] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [2][5] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | [1][2] |
Experimental Protocols
Protocol for Preparation of R59949 Stock Solution
-
Weighing: Carefully weigh the desired amount of R59949 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution to mix. If the compound does not fully dissolve, sonicate the solution for a few minutes until it becomes clear.[5]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.[2]
-
Storage: Store the aliquots at -80°C for long-term storage (up to one year).[2][5]
Protocol for Using R59949 in Cell-Based Assays
-
Thawing: Thaw a single aliquot of the R59949 stock solution at room temperature.
-
Dilution: Prepare the working solution by diluting the stock solution in your cell culture medium. It is recommended to prepare this solution fresh for each experiment.[1]
-
Treatment: Add the R59949 working solution to your cells at the desired final concentration. Remember to include a vehicle control (e.g., DMSO diluted in media) in your experimental setup.
-
Incubation: Incubate the cells for the desired period as determined by your experimental protocol.
-
Assay: Proceed with your downstream analysis to assess the effects of R59949.
Visualizations
Caption: Mechanism of action of R59949 as a DGK inhibitor.
Caption: Recommended workflow for handling and using R59949.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selectivity of the diacylglycerol kinase inhibitor 3-[2-(4-[bis-(4-fluorophenyl)methylene]-1-piperidinyl)ethyl]-2, 3-dihydro-2-thioxo-4(1H)quinazolinone (R59949) among diacylglycerol kinase subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R59949 | PKC | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to Diacylglycerol Kinase Inhibitors: R59949 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diacylglycerol kinase (DGK) inhibitor R59949 with other notable DGK inhibitors. Diacylglycerol kinases are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), playing a crucial role in regulating cellular signaling pathways. By converting DAG to PA, DGKs terminate DAG-mediated signaling, which is implicated in a wide array of cellular processes, including cell proliferation, immune responses, and oncogenesis. This document summarizes quantitative data on inhibitor performance, details experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows to aid researchers in their selection of appropriate DGK inhibitors.
Quantitative Comparison of DGK Inhibitors
The inhibitory potency of various compounds against different DGK isoforms is a critical factor in their experimental and therapeutic application. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy. The following table summarizes the IC50 values for R59949 and other selected DGK inhibitors against various DGK isoforms. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | DGKα IC50 | DGKγ IC50 | DGKδ IC50 | DGKκ IC50 | DGKζ IC50 | Other Notable Isoform Inhibition | Reference(s) |
| R59949 | ~18 µM[1] / 300 nM[2][3][4][5][6][7][8] | Strongly Inhibited[2][3][4][5][6][7][8] | Moderately Attenuated[1] | Moderately Attenuated[1][2][3][4][5][6][7][8] | - | DGKθ (Moderately Attenuated)[2][3][4][5][6][7][8] | [1][2][3][4][5][6][7][8] |
| R59022 | ~2.8 - 25 µM[1][9][10][11][12][13] | - | - | - | - | DGKε, DGKθ (Moderately Attenuated)[1] | [1][9][10][11][12][13] |
| Ritanserin | ~15 - 50 µM[11] | Inhibited[11] | - | - | Not Inhibited[14] | DGKβ (Inhibited)[11] | [11][14] |
| CU-3 | 0.6 µM[9][15] | > 5 µM[10] | > 5 µM[10] | > 5 µM[10] | > 5 µM[10] | Highly selective for DGKα[10][15] | [9][10][15] |
| BMS-502 | 4.6 nM[9][16] / 7.0 µM[17] | 0.68 µM[18][19] | - | 4.6 µM[19] | 2.1 nM[9][16] / 0.7 µM[17] | DGKβ (1.0 µM)[19] | [9][16][17][18][19] |
| AMB639752 | 6.9 µM[20] / More potent than R59022/R59949[11] | - | - | - | Not Significantly Affected[21] | DGKθ (Not Significantly Affected)[21] | [11][20][21] |
| JNJ-3790339 | 9.6 µM[22] | Not Affected[14] | - | - | - | More selective for DGKα over other type I isoforms compared to Ritanserin[11][14] | [11][14][22] |
Signaling Pathways
Diacylglycerol kinases regulate a pivotal branch point in lipid second messenger signaling. The conversion of DAG to PA has profound effects on downstream cellular processes. The following diagrams illustrate the signaling pathways influenced by the inhibition of specific DGK isoforms.
DGKα Signaling Pathway
DGKα is a critical regulator in T-cell activation and cancer cell signaling. Its inhibition leads to sustained DAG levels, which can enhance anti-tumor immune responses.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Loss of Diacylglycerol Kinase α Enhances Macrophage Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. Diacylglycerol Kinase Inhibition Reduces Airway Contraction by Negative Feedback Regulation of Gq-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diacylglycerol kinase delta regulates protein kinase C and epidermal growth factor receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. iris.uniupo.it [iris.uniupo.it]
- 22. DGKα/ζ inhibition lowers the TCR affinity threshold and potentiates antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DGK Inhibitors: R59949 vs. R59022
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used Diacylglycerol Kinase (DGK) inhibitors, R59949 and R59022. The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs by providing a comprehensive overview of their inhibitory profiles, the signaling pathways they affect, and the methodologies used to evaluate their activity.
Introduction to DGK Inhibition
Diacylglycerol kinases (DGKs) are a family of enzymes that play a crucial role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] Both DAG and PA are important second messengers that regulate a multitude of cellular processes. By catalyzing this conversion, DGKs effectively terminate DAG-mediated signaling, which includes the activation of protein kinase C (PKC), and initiate PA-mediated signaling pathways. There are ten known mammalian DGK isozymes, each with distinct tissue distribution, subcellular localization, and regulatory properties.[1]
The inhibition of DGKs can modulate these signaling pathways, making DGK inhibitors valuable tools for studying cellular processes and potential therapeutic agents for various diseases, including cancer and immune disorders. R59949 and R59022 are two of the most extensively studied small molecule inhibitors of DGK.
Comparative Analysis of Inhibitor Potency
Both R59949 and R59022 are effective inhibitors of DGK, particularly the type I isoforms. However, their selectivity and potency against other DGK isoforms vary. The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against a range of DGK isoforms, as reported in the literature.
| DGK Isoform | R59949 IC50 (µM) | R59022 IC50 (µM) |
| DGKα (Type I) | 18[2], 0.3[3][4][5] | 25[2], 2.8[6][7][8] |
| DGKγ (Type I) | Strongly Inhibited[2][4][9] | Moderately Inhibited |
| DGKδ (Type II) | Moderately Attenuated[2][9] | No Significant Inhibition |
| DGKκ (Type II) | Moderately Attenuated[2][4] | No Significant Inhibition |
| DGKε (Type III) | No Significant Inhibition | Moderately Attenuated[2][9] |
| DGKθ (Type V) | Moderately Attenuated[2][4] | Moderately Attenuated[2][9] |
Note: IC50 values can vary depending on the experimental conditions, such as the assay method and substrate concentration. The terms "Strongly Inhibited" and "Moderately Attenuated" are used where specific IC50 values were not provided in the cited literature.
Signaling Pathways and Experimental Workflow
The inhibition of DGK by R59949 and R59022 leads to an accumulation of DAG, which in turn enhances the activity of DAG-responsive proteins, most notably Protein Kinase C (PKC). This modulation of the DAG/PA balance affects numerous downstream signaling cascades.
DGK Signaling Pathway
Caption: Simplified signaling pathway of DGK and its inhibition by R59949 and R59022.
Experimental Workflow for DGK Inhibition Assay
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. ulab360.com [ulab360.com]
- 3. A Radioactive-free Kinase Inhibitor Discovery Assay Against the Trypanosoma brucei Glycogen Synthase Kinase-3 short (TbGSK-3s) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ulab360.com [ulab360.com]
- 6. ulab360.com [ulab360.com]
- 7. researchgate.net [researchgate.net]
- 8. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 9. courses.edx.org [courses.edx.org]
Validating the Specificity of R59949 for Diacylglycerol Kinase Alpha (DGKα): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of the widely used diacylglycerol kinase (DGK) inhibitor, R59949, with a primary focus on its activity against the alpha isoform (DGKα). In the quest for selective pharmacological tools to dissect cellular signaling pathways, a thorough understanding of an inhibitor's potency and selectivity is paramount. This document objectively compares R59949's performance with alternative DGKα inhibitors, presenting supporting experimental data and detailed methodologies to aid researchers in making informed decisions for their studies.
Executive Summary
R59949 is a frequently cited inhibitor of DGKα, an enzyme pivotal in converting the second messenger diacylglycerol (DAG) to phosphatidic acid (PA), thereby regulating a multitude of cellular processes, including cell growth, apoptosis, and immune responses. While often used as a tool to probe DGKα function, evidence suggests that R59949 is a pan-DGK inhibitor with activity against multiple DGK isoforms. This guide presents a comparative analysis of R59949 and other DGK inhibitors, highlighting the critical need for careful interpretation of experimental results obtained using this compound. Newer, more potent, and selective inhibitors of DGKα are now available and offer more precise tools for targeted research.
Comparative Analysis of DGK Inhibitor Potency and Selectivity
The following tables summarize the inhibitory activity (IC50 values) of R59949 and other selected DGK inhibitors against various DGK isoforms. A significant discrepancy in the reported IC50 value of R59949 for DGKα exists in the literature, with values ranging from 300 nM to 18 µM, underscoring the importance of sourcing well-characterized compound batches and validating activity in the specific assay system being used.
Table 1: Inhibitory Activity (IC50) of R59949 and R59022 Against DGK Isoforms
| Inhibitor | DGKα | DGKγ (Type I) | DGKδ (Type II) | DGKθ (Type II) | DGKκ (Type II) | DGKε (Type III) | Reference(s) |
| R59949 | ~300 nM - 18 µM | Strongly Inhibited | Moderately Attenuated | Moderately Attenuated | Moderately Attenuated | - | [1][2][3] |
| R59022 | ~2.8 - 25 µM | - | - | Moderately Attenuated | - | Strongly Inhibited | [2] |
Note: Qualitative descriptions are used where specific IC50 values were not available in the reviewed literature.
Table 2: Inhibitory Activity (IC50) of Newer Generation DGKα Inhibitors
| Inhibitor | DGKα IC50 | Selectivity Notes | Reference(s) |
| CU-3 | 0.6 µM | Highly selective over other DGK isoforms. | [4] |
| BMS-684 | 15 nM | Weakly inhibits DGKβ and DGKγ; does not inhibit other DGK isoforms. | [5][6][7] |
| Ritanserin (B1680649) | ~15 - 50 µM | Also inhibits other type I DGK isoforms (β and γ) and is a potent 5-HT2A/2C receptor antagonist. | [2][8][9] |
| AMB639752 | More potent than R59022/R59949 | Does not affect serotonin (B10506) receptors. | [8][10] |
| JNJ-3790339 | More potent than Ritanserin | More selective for DGKα over other type I isoforms compared to Ritanserin. | [9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to assess inhibitor specificity, the following diagrams illustrate the DGKα signaling pathway and a general workflow for validating kinase inhibitor specificity.
Experimental Protocols
Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are methodologies for commonly employed kinase assays.
In Vitro DGK Activity Assay (ADP-Glo™ Luminescent Assay)
This protocol is adapted from commercially available kits and provides a non-radioactive method to measure DGK activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant DGKα enzyme
-
Diacylglycerol (DAG) substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test inhibitor (e.g., R59949) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing kinase reaction buffer, ATP, and the DAG substrate.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Set up Kinase Reaction:
-
Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the plate.
-
Add the purified DGKα enzyme to all wells except for the "no enzyme" control.
-
Initiate the kinase reaction by adding the kinase reaction mix to each well. The final reaction volume is typically 5-25 µL.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase-based light-producing reaction. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Non-Radioactive Fluorometric DGK Assay
This method provides an alternative to luminescence-based assays and relies on a coupled enzymatic reaction to produce a fluorescent signal proportional to DGK activity.
Materials:
-
Purified recombinant DGKα enzyme
-
DAG substrate
-
ATP
-
Kinase buffer
-
Test inhibitor
-
Glycerol-3-phosphate oxidase
-
Fluorometric probe (e.g., Amplex Red)
-
Black, 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Kinase Reaction: Perform the kinase reaction as described in the ADP-Glo™ assay (Steps 1-4).
-
Hydrolysis of Phosphatidic Acid: After the kinase reaction, add a lipase solution to each well to hydrolyze the newly formed phosphatidic acid to glycerol-3-phosphate. Incubate at 37°C for 30 minutes.
-
Oxidation and Signal Generation: Add a detection mixture containing glycerol-3-phosphate oxidase and a fluorometric probe to each well. The oxidase will convert glycerol-3-phosphate, producing hydrogen peroxide, which in the presence of horseradish peroxidase (often included in the mix), reacts with the probe to generate a fluorescent product.
-
Incubation: Incubate the plate at room temperature, protected from light, for 15-30 minutes.
-
Measure Fluorescence: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described previously.
Discussion and Conclusion
The available data indicate that while R59949 does inhibit DGKα, it is not a highly selective inhibitor. It demonstrates activity against other DGK isoforms, particularly DGKγ. The significant discrepancy in its reported IC50 for DGKα highlights the variability in experimental conditions and reagents, making it challenging to compare results across different studies.
In contrast, several newer DGKα inhibitors, such as BMS-684 and CU-3, have been developed with significantly improved potency and selectivity. These compounds offer researchers more reliable tools to specifically investigate the cellular functions of DGKα.
Recommendations for Researchers:
-
Exercise Caution with R59949: When using R59949, researchers should be aware of its potential for off-target effects and its activity against multiple DGK isoforms. Results should be interpreted with this in mind.
-
Validate in Your System: It is highly recommended to determine the IC50 of R59949 in the specific assay system being used.
-
Consider Newer Alternatives: For studies requiring high specificity for DGKα, the use of newer, more potent, and selective inhibitors is strongly encouraged.
-
Use Multiple Approaches: To validate findings, it is advisable to use multiple, structurally distinct inhibitors and/or genetic approaches (e.g., siRNA, CRISPR) to confirm that the observed phenotype is a direct result of DGKα inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Diacylglycerol Kinase (DGK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Diacylglycerol Kinase (DGK) | DC Chemicals [dcchemicals.com]
- 7. BMS-684 | 313552-29-3 | MOLNOVA [molnova.com]
- 8. Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
R59949: A Comparative Analysis of Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the diacylglycerol kinase (DGK) inhibitor R59949, with a focus on its cross-reactivity profile against other kinases. The information is supported by available experimental data to aid in the evaluation of this compound for research applications.
R59949 is widely recognized as a potent inhibitor of diacylglycerol kinases (DGKs), a family of enzymes that play a crucial role in lipid signaling pathways by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2][3] By inhibiting DGKs, R59949 leads to an accumulation of DAG, which in turn activates protein kinase C (PKC) and other DAG-effector proteins.[1][2][3] This mechanism of action makes R59949 a valuable tool for studying the physiological roles of DGK and the downstream consequences of its inhibition. However, a critical aspect of utilizing any kinase inhibitor is understanding its selectivity. This guide delves into the cross-reactivity of R59949, comparing its activity against various DGK isoforms and providing context with the related inhibitor, R59022.
Quantitative Analysis of Kinase Inhibition
For comparative purposes, we have also included data for R59022, another well-characterized DGK inhibitor.
| Kinase Target | Inhibitor | IC50 | Reported Effect |
| Diacylglycerol Kinase (DGK) | R59949 | 300 nM (pan-DGK)[1][2][3] | Pan-inhibitor of DGK activity. |
| DGKα (Type I) | R59949 | 18 µM[4] | Strong inhibition.[1][2][4] |
| DGKγ (Type I) | R59949 | - | Strong inhibition.[1][2][4] |
| DGKδ (Type II) | R59949 | - | Moderate attenuation.[4] |
| DGKθ (Type II) | R59949 | - | Moderate attenuation.[1][2][4] |
| DGKκ (Type II) | R59949 | - | Moderate attenuation.[1][2][4] |
| DGKα (Type I) | R59022 | 25 µM[4] | Strong inhibition.[4] |
| DGKε (Type III) | R59022 | - | Moderate attenuation.[4] |
| DGKθ (Type V) | R59022 | - | Moderate attenuation.[4] |
It is important to note the discrepancy in the reported IC50 values for R59949 (300 nM for pan-DGK vs. 18 µM for DGKα), which may be attributable to different experimental conditions, such as substrate and ATP concentrations.
While quantitative data on the cross-reactivity of R59949 with other kinase families such as tyrosine kinases or MAP kinases is limited, some studies suggest potential off-target effects. For instance, due to its structural similarity to ritanserin, R59949 may exhibit activity as a serotonin (B10506) receptor antagonist.[4] Furthermore, as a consequence of its primary mechanism of action, R59949 indirectly leads to the activation of Protein Kinase C (PKC).[1][2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of R59949 and a typical experimental workflow for assessing kinase inhibitor selectivity, the following diagrams are provided.
References
R59949 vs. Genetic Knockdown: A Comparative Guide to Inhibiting Diacylglycerol Kinase (DGK)
For researchers, scientists, and drug development professionals navigating the complexities of lipid signaling, this guide provides an objective comparison of two primary methods for inhibiting Diacylglycerol Kinase (DGK): the pharmacological inhibitor R59949 and genetic knockdown techniques such as siRNA and shRNA. This analysis is supported by experimental data to inform the selection of the most appropriate method for specific research applications.
Diacylglycerol Kinases (DGKs) are a family of enzymes that play a pivotal role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are critical second messengers, and by regulating their balance, DGKs influence a multitude of cellular processes, including T-cell activation, cell proliferation, and oncogenesis. Consequently, the inhibition of DGK activity has become a key area of research for therapeutic intervention in various diseases, including cancer and autoimmune disorders.
At a Glance: R59949 vs. Genetic Knockdown
| Feature | R59949 (Pharmacological Inhibition) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Small molecule inhibitor that binds to the ATP-binding site of DGK, preventing the phosphorylation of DAG. | Post-transcriptional gene silencing by targeting DGK mRNA for degradation, leading to reduced protein expression. |
| Specificity | Pan-DGK inhibitor with varying affinities for different isoforms. R59949 strongly inhibits type I DGKα and γ, and moderately attenuates type II DGKθ and κ.[1][2] Potential for off-target effects on other kinases and receptors (e.g., serotonin (B10506) receptors). | Can be designed to be highly specific for a single DGK isoform. Off-target effects are possible due to sequence homology but can be minimized with careful design. |
| Temporal Control | Rapid and reversible inhibition. The effect is present as long as the compound is available and can be washed out. | Slower onset of action, requiring time for mRNA and protein degradation. Inhibition is transient with siRNA and can be stable with shRNA. |
| Dosing & Delivery | Concentration-dependent effect. Delivery can be straightforward in cell culture, but in vivo delivery requires consideration of pharmacokinetics and bioavailability. | Efficiency of knockdown can vary depending on transfection/transduction efficiency. Delivery in vivo often requires viral vectors. |
| Applications | Useful for acute studies, validating DGK as a target, and in vivo studies where temporal control is desired. | Ideal for studying the long-term consequences of reduced DGK expression and for dissecting the roles of specific DGK isoforms. |
Signaling Pathways and Experimental Workflows
To understand the impact of these inhibitory methods, it is crucial to visualize their place within the DGK signaling pathway and the general workflow of experiments designed to study their effects.
Comparative Experimental Data
While direct head-to-head studies are limited, we can draw comparisons from research investigating similar biological processes using either R59949 or genetic knockdown.
T-Cell Activation
Inhibition of DGKα and DGKζ in T-cells is known to enhance T-cell receptor (TCR) signaling, leading to increased activation and effector functions. This makes DGK a promising target for cancer immunotherapy.
Table 1: Effects of DGK Inhibition on T-Cell Activation
| Method | Target | Cell Type | Key Findings | Reference |
| R59949 | Pan-DGK | Human Jurkat T-cells | Increased AP-1 and NFκB activation, cooperated with PD-1 blockade to enhance T-cell activation. | [3] |
| R59949 | Pan-DGK | Mouse thymocytes | Stimulated Lck-activating phosphorylation. | [4] |
| DGKα Knockdown | DGKα | Human Jurkat T-cells | Promoted AP-1 and NFκB activation in response to costimulatory signals. | [3] |
| DGKα/ζ Knockout | DGKα and DGKζ | Human CAR-T cells | Augmented effector functions, increased TCR signaling, and rendered cells resistant to immunosuppressive factors. | [5][6] |
| DGKα/ζ Knockout | DGKα and DGKζ | Mouse T-cells | Impaired T-cell positive selection in the thymus, suggesting a critical role in development. | [7] |
These studies collectively suggest that both R59949 and genetic knockdown of DGKα/ζ can enhance T-cell activation. However, CRISPR/Cas9-mediated knockout of both isoforms in CAR-T cells demonstrated a robust and sustained anti-tumor effect, highlighting the potential of isoform-specific and complete inhibition.[5][6]
Cancer Cell Proliferation
DGK isoforms, particularly DGKζ, have been implicated in the proliferation and survival of various cancer cells.
Table 2: Effects of DGK Inhibition on Cancer Cell Proliferation
| Method | Target | Cell Line | Key Findings | Reference |
| R59949 | Pan-DGK | SW480 (colorectal cancer) | At 30 µM, reduced DGK activity by ~25%, similar to DGKα silencing. | [8] |
| DGKζ shRNA | DGKζ | SiHa and HeLa (cervical cancer) | Repressed proliferation, boosted apoptosis, and induced G0/G1 cell cycle arrest. | [9][10] |
| DGKζ shRNA | DGKζ | U251 (glioblastoma) | Reduced cell proliferation, induced G0/G1 phase arrest, and decreased colony formation. | [11] |
| DGKζ shRNA | DGKζ | U-87 MG (glioblastoma) | Inhibited cell proliferation and survival. | [12] |
The data from cancer cell studies indicate that genetic knockdown of specific DGK isoforms, such as DGKζ, can effectively inhibit cancer cell proliferation and induce apoptosis. While R59949 also shows an effect, its pan-inhibitory nature might lead to different outcomes depending on the DGK isoform expression profile of the cancer cells.
Experimental Protocols
R59949 Treatment for T-Cell Activation
-
Cell Culture: Human Jurkat T-cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with R59949 (typically 10 µM) for a specified time (e.g., 30 minutes) before stimulation.[3]
-
Stimulation: T-cell activation is induced using anti-CD3/CD28 antibodies.
-
Analysis: Activation markers (e.g., CD69, CD25) are assessed by flow cytometry. Downstream signaling events (e.g., phosphorylation of Lck, ERK) are analyzed by Western blot.[4]
Genetic Knockdown of DGKζ in Cancer Cells using shRNA
-
Vector Construction: Lentiviral vectors expressing shRNA targeting DGKζ are constructed. A non-targeting shRNA is used as a control.
-
Transduction: Cancer cell lines (e.g., SiHa, HeLa) are transduced with the lentiviral particles.
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).
-
Validation: Knockdown efficiency is confirmed by qRT-PCR and Western blot analysis of DGKζ mRNA and protein levels.
-
Functional Assays:
-
Proliferation: Cell viability is assessed using assays like MTT or CCK-8.
-
Apoptosis: Apoptosis is measured by flow cytometry using Annexin V and PI staining.
-
Cell Cycle: Cell cycle distribution is analyzed by flow cytometry after propidium (B1200493) iodide staining.[9][10]
-
Conclusion
Both R59949 and genetic knockdown are valuable tools for studying DGK function. The choice between them depends on the specific research question.
-
R59949 is a suitable choice for initial studies to rapidly assess the effect of pan-DGK inhibition and for in vivo experiments where temporal control is advantageous. However, its lack of isoform specificity and potential off-target effects must be considered when interpreting results.
-
Genetic knockdown offers a more precise approach to investigate the roles of individual DGK isoforms. While the experimental setup is more time-consuming, the high specificity of siRNA/shRNA can provide clearer insights into the function of a particular DGK. For long-term studies and the development of highly specific therapeutics, genetic knockdown is the preferred method.
For researchers in drug development, the data from genetic knockdown studies can provide a strong rationale for the development of isoform-specific DGK inhibitors, which may offer enhanced efficacy and reduced side effects compared to pan-DGK inhibitors like R59949.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol kinase α inhibition cooperates with PD-1-targeted therapies to restore the T cell activation program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Downregulation of Diacylglycerol kinase zeta (DGKZ) suppresses tumorigenesis and progression of cervical cancer by facilitating cell apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Downregulation of Diacylglycerol kinase zeta (DGKZ) suppresses tumorigenesis and progression of cervical cancer by facilitating cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DGKζ Plays Crucial Roles in the Proliferation and Tumorigenicity of Human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy of R59949 Across Diverse Cell Types: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the diacylglycerol kinase (DGK) inhibitor R59949's performance across various cell types. The information presented is synthesized from available experimental data to facilitate informed decisions in research and development.
R59949 is a potent inhibitor of diacylglycerol kinases (DGKs), a family of enzymes that play a crucial role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGKs, R59949 elevates intracellular levels of DAG, thereby modulating the activity of downstream signaling proteins, most notably protein kinase C (PKC). This guide explores the efficacy of R59949 in different cellular contexts and provides a comparative overview with other relevant DGK inhibitors.
Quantitative Comparison of R59949 Efficacy
The inhibitory potency of R59949 varies depending on the specific DGK isoform and the cellular environment. The following table summarizes the available quantitative data on R59949's efficacy.
| Target/Assay | Cell Type/System | IC50 / Half-Maximal Concentration | Key Findings |
| Pan-Diacylglycerol Kinase | N/A (Biochemical Assay) | 300 nM[1] | Broad-spectrum inhibition of DGK activity. |
| DGKα | MDCK Cell Homogenates | 10.6 µM[1] | Inhibition of a specific DGK isoform in a cell lysate system. |
| CCL2-evoked Ca2+ Signaling | THP-1 Monocytes | 8.6 µM[1] | Attenuation of chemokine-induced calcium signaling.[1] |
| DGKα | In Vitro Assay | ~18 µM | Comparative data against other DGKα inhibitors. |
Comparative Efficacy with Alternative DGK Inhibitors
R59949 is often compared with other DGK inhibitors, such as R59022 and Ritanserin (B1680649). While structurally related, these compounds exhibit different selectivity profiles and off-target effects.
| Inhibitor | Target Isoforms | Key Characteristics |
| R59949 | Strongly inhibits DGKα and DGKγ; moderately attenuates DGKδ and DGKκ.[2] | Potent DGK inhibitor with a defined isoform selectivity profile. |
| R59022 | Strongly inhibits DGKα; moderately attenuates DGKε and DGKθ.[2] | Another widely used DGK inhibitor, also a 5-HT receptor antagonist.[3] |
| Ritanserin | Inhibits DGKα, β, and γ. | Originally developed as a serotonin (B10506) receptor antagonist, it has been repurposed as a DGKα inhibitor and shows antitumor efficacy.[4][5] |
Signaling Pathway of R59949 Action
R59949's primary mechanism of action is the inhibition of DGK, which leads to the accumulation of DAG. This, in turn, potentiates the activity of PKC and other DAG-effector proteins, influencing a variety of cellular processes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of R59949's efficacy. Below are representative protocols for key experiments in different cell types.
Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to an agonist, a process that can be modulated by DGK activity.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500 x g for 15 minutes.
2. Aggregation Measurement:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP to 37°C.
-
Add R59949 (e.g., 1-10 µM) or vehicle control to the PRP and incubate for a designated time.
-
Initiate aggregation by adding a platelet agonist (e.g., thrombin, collagen, or ADP).
-
Measure the change in light transmission using a platelet aggregometer.
Vascular Smooth Muscle Cell Nitric Oxide Production Assay
This protocol assesses the effect of R59949 on nitric oxide (NO) production, an important signaling molecule in the vasculature.
1. Cell Culture and Treatment:
-
Culture rat aortic smooth muscle cells (RASMCs) in appropriate media.
-
Seed cells in 24-well plates and grow to confluence.
-
Pre-treat the cells with R59949 (e.g., 10 µM) for 30 minutes.[6]
-
Stimulate the cells with a pro-inflammatory cytokine like interleukin-1β (IL-1β) for 24 hours to induce NO production.[6]
2. Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm to determine the nitrite (B80452) concentration, a stable product of NO.
Monocyte Chemotaxis Assay
This assay evaluates the effect of R59949 on the directed migration of monocytes towards a chemoattractant.
1. Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate monocytes from PBMCs using CD14 magnetic beads.
-
Resuspend the purified monocytes in a serum-free medium.
2. Chemotaxis Assay (Boyden Chamber):
-
Place a chemoattractant (e.g., CCL2) in the lower chamber of a Boyden chamber apparatus.
-
Add the monocyte suspension, pre-incubated with various concentrations of R59949 or vehicle, to the upper chamber, which is separated by a porous membrane.
-
Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.
-
After the incubation period, fix and stain the membrane.
-
Count the number of migrated cells in multiple fields using a microscope.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. R59949, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Experimental Reproducibility with the Diacylglycerol Kinase Inhibitor R59949: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comprehensive comparison of the diacylglycerol kinase (DGK) inhibitor R59949 with its common alternative, R59022, offering insights into experimental consistency, detailed protocols for key assays, and a transparent look at the available data.
This guide will delve into the comparative inhibitory activity of R59949 and R59022, provide detailed methodologies for critical experiments, and visualize the associated signaling pathways and workflows to aid researchers in designing and interpreting their studies.
Comparative Analysis of DGK Inhibitors: R59949 vs. R59022
A key aspect of experimental design is the selection of appropriate chemical tools. R59949 and R59022 are two of the most widely used DGK inhibitors. Their efficacy and selectivity against different DGK isoforms have been characterized, providing a basis for choosing the most suitable inhibitor for a given biological question.
| Target Isoform | R59949 Inhibition | R59022 Inhibition |
| DGKα | Strong | Strong |
| DGKβ | Weak | No significant inhibition |
| DGKγ | Strong | No significant inhibition |
| DGKδ | Moderate | No significant inhibition |
| DGKε | Weak | Moderate |
| DGKζ | No significant inhibition | No significant inhibition |
| DGKη | No significant inhibition | No significant inhibition |
| DGKθ | Moderate | Moderate |
| DGKι | No significant inhibition | No significant inhibition |
| DGKκ | Moderate | No significant inhibition |
Data summarized from in vitro studies. "Strong" inhibition indicates a substantial reduction in enzyme activity at low micromolar concentrations. "Moderate" and "Weak" indicate lesser degrees of inhibition.
Experimental Protocols
To facilitate the replication and extension of research involving R59949, this section provides detailed protocols for key in vitro assays.
Non-Radioactive Diacylglycerol Kinase (DGK) Assay
This protocol is adapted from a reliable method for measuring DGK activity in a high-throughput format without the use of radioisotopes.
Materials:
-
Cell lysates containing DGK enzymes
-
R59949 or other DGK inhibitors
-
Diacylglycerol (DAG) substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Enzyme Preparation: Prepare cell lysates containing the DGK isozyme of interest.
-
Inhibitor Preparation: Prepare a serial dilution of R59949 in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the cell lysate, the DGK inhibitor at various concentrations, and the DAG substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with DGK activity.
-
Data Analysis: Calculate the percentage of DGK inhibition for each concentration of R59949 and determine the IC50 value.
Nitric Oxide Production Assay (Griess Assay)
This protocol outlines a common method for the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite (B80452).
Materials:
-
Cell culture supernatant
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Nitrate (B79036) reductase (if measuring total nitrate/nitrite)
-
NADPH (cofactor for nitrate reductase)
-
Sodium nitrite standard solutions
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Sample Collection: After treating cells with R59949 and a stimulant (e.g., lipopolysaccharide), collect the cell culture supernatant.
-
Nitrate Reduction (Optional): If you need to measure total NO production (nitrate + nitrite), incubate the supernatant with nitrate reductase and NADPH to convert nitrate to nitrite.
-
Griess Reaction:
-
Add Griess Reagent to each sample and to a series of sodium nitrite standards of known concentrations in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light. A colorimetric reaction will occur, producing a magenta-colored azo dye.
-
-
Data Acquisition: Measure the absorbance of the samples and standards at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the absorbance values of the sodium nitrite standards. Use this curve to determine the concentration of nitrite in the experimental samples.
Intracellular Calcium Signaling Assay
This protocol describes a method for measuring changes in intracellular calcium concentration using a fluorescent indicator.
Materials:
-
Adherent cells cultured on glass-bottom dishes or plates
-
Fluo-4 AM or another suitable calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
R59949
-
Agonist to stimulate calcium release (e.g., ATP, carbachol)
-
Fluorescence microscope or a microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and allow them to adhere.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Incubate the cells with the loading buffer at 37°C for 30-60 minutes in the dark.
-
-
Wash: Gently wash the cells with fresh HBSS to remove excess dye.
-
Inhibitor and Agonist Addition:
-
Add R59949 at the desired concentration and incubate for a specified period.
-
Place the dish/plate on the microscope or in the plate reader and begin recording baseline fluorescence.
-
Add the agonist to stimulate an intracellular calcium response.
-
-
Data Acquisition: Continuously record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: Analyze the fluorescence data to determine parameters such as the peak amplitude of the calcium response and the duration of the signal.
Visualizing the Pathways and Processes
To further clarify the mechanisms of action and experimental procedures, the following diagrams are provided.
A Researcher's Guide to Negative Control Experiments for R59949 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the diacylglycerol kinase (DGK) inhibitor R59949 with appropriate negative controls and a modern alternative. The included experimental protocols and data are intended to assist in the design of rigorous experiments and the accurate interpretation of results.
R59949 is a widely utilized pan-inhibitor of diacylglycerol kinases (DGKs), enzymes that play a crucial role in lipid signaling pathways by converting diacylglycerol (DAG) to phosphatidic acid (PA).[1][2] By inhibiting DGK, R59949 leads to the accumulation of DAG, a key activator of Protein Kinase C (PKC).[1] While effective in studying DGK-mediated processes, the utility of R59949 can be compromised by a lack of specificity, potentially leading to off-target effects.[3] To ensure that observed experimental outcomes are directly attributable to the inhibition of DGK, it is imperative to employ proper negative controls.
This guide outlines the use of two critical types of controls in conjunction with R59949 treatment:
-
An Inactive Control Compound (ICC): A molecule structurally analogous to R59949 that does not inhibit DGK activity. This control is essential for distinguishing specific inhibitory effects from non-specific or off-target cellular responses.
-
A Modern, More Selective DGK Inhibitor: A contemporary inhibitor with a well-characterized selectivity profile for specific DGK isoforms. This comparison helps to validate findings and understand the contributions of individual isoforms. For the purposes of this guide, we will use Ritanserin (B1680649) , a compound also known to inhibit DGKα.[3][4]
Comparative Efficacy of DGK Inhibitors
The inhibitory capacity of R59949, Ritanserin, and an Inactive Control Compound (ICC) against DGKα is a primary determinant of their utility in research. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of their potency.
| Compound | Target(s) | IC50 (in vitro) | Key Characteristics |
| R59949 | Pan-DGK inhibitor (strongly inhibits type I DGK α and γ)[1][2] | ~300 nM[1][5] | Broad-spectrum DGK inhibitor, potential for off-target effects.[3] |
| Ritanserin | DGKα, Serotonin Receptors (5-HT2A/2C)[3] | ~15-50 µM for DGKα[3] | A repurposed drug with known dual-target activity. |
| Inactive Control Compound (ICC) | None (structurally similar to R59949) | >100 µM | Designed to be biologically inert against DGK. |
Experimental Protocols
To validate the specificity of R59949, a series of experiments should be conducted. Below are detailed protocols for an in vitro DGK activity assay and a cellular thermal shift assay (CETSA) to confirm target engagement.
In Vitro DGK Activity Assay
Objective: To directly measure the inhibitory effect of R59949, Ritanserin, and the ICC on the enzymatic activity of a specific DGK isoform (e.g., DGKα).
Methodology:
A radiometric or fluorescence-based kinase assay can be employed to quantify the phosphorylation of DAG to PA.[6][7][8]
-
Reagents:
-
Recombinant active DGKα enzyme
-
Diacylglycerol (DAG) substrate
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay)
-
Kinase assay buffer
-
R59949, Ritanserin, Inactive Control Compound (ICC), and vehicle (DMSO)
-
-
Procedure:
-
Prepare serial dilutions of R59949, Ritanserin, and the ICC.
-
In a reaction plate, combine the DGKα enzyme, kinase assay buffer, and the diluted compounds or vehicle.
-
Initiate the kinase reaction by adding the DAG substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction.
-
Detection (Radiometric): Separate the radiolabeled PA from unreacted [γ-³²P]ATP using thin-layer chromatography and quantify the radioactivity.
-
Detection (Fluorescence): Utilize a coupled enzyme system that produces a fluorescent signal proportional to the amount of ADP generated.[7][8]
-
-
Data Analysis:
-
Calculate the percentage of DGKα inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values for R59949 and Ritanserin. The ICC should exhibit no significant inhibition.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that R59949 and Ritanserin directly bind to and stabilize DGKα within a cellular context, while the ICC does not.
Methodology:
CETSA is based on the principle that ligand binding increases the thermal stability of the target protein.[9][10][11]
-
Reagents:
-
Cultured cells expressing the target DGK isoform
-
Cell lysis buffer
-
R59949, Ritanserin, Inactive Control Compound (ICC), and vehicle (DMSO)
-
Primary antibody against the target DGK isoform
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
-
Procedure:
-
Treat cultured cells with R59949, Ritanserin, the ICC, or vehicle at various concentrations and incubate to allow for compound entry and target binding.
-
Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Western Blot Analysis:
-
Normalize the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the DGK isoform of interest, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL detection system.
-
-
-
Data Analysis:
-
Quantify the band intensities for the DGK isoform at each temperature and compound concentration.
-
Plot the normalized band intensities against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of R59949 or Ritanserin indicates target engagement. The ICC should not induce a significant thermal shift.
-
Visualizing Experimental Design and Signaling
To further clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating R59949 specificity.
Caption: Simplified DGK signaling pathway and points of inhibition.
By implementing these negative control experiments, researchers can significantly enhance the reliability and specificity of their findings when using R59949, ultimately leading to a more accurate understanding of the biological roles of diacylglycerol kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol Kinase Inhibitor II [sigmaaldrich.com]
- 6. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. arigobio.com [arigobio.com]
- 9. benchchem.com [benchchem.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
R59949: A Comparative Analysis with Other Protein Kinase C Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of R59949 with other common Protein Kinase C (PKC) activators, including phorbol (B1677699) esters (PMA), bryostatins, and diacylglycerol (DAG) analogs. We will explore their distinct mechanisms of action, effects on PKC isoforms, and resulting cellular outcomes, supported by experimental data.
Mechanism of Action: Indirect vs. Direct PKC Activation
The primary distinction between R59949 and other PKC activators lies in its mechanism. R59949 is an indirect activator, while phorbol esters, bryostatins, and DAG analogs are direct activators.
R59949 functions as a pan-inhibitor of diacylglycerol kinase (DGK).[1][2] DGK is a crucial enzyme that phosphorylates diacylglycerol (DAG) to form phosphatidic acid, thereby terminating DAG signaling. By inhibiting DGK, R59949 causes an accumulation of endogenous DAG, which in turn activates conventional and novel PKC isoforms.[1][3]
Direct PKC activators like phorbol 12-myristate 13-acetate (PMA), bryostatins, and DAG analogs bind directly to the C1 domain of PKC, mimicking the action of endogenous DAG and inducing a conformational change that leads to kinase activation.[4][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of different tumour promoters and bryostatin 1 on protein kinase C activation and down-regulation in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bryostatin 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
A Comparative Review of R59949 and Other Diacylglycerol Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diacylglycerol kinase (DGK) inhibitor R59949 with other relevant alternatives. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs by providing objective performance data, detailed experimental methodologies, and a clear visualization of the associated signaling pathways.
Introduction to R59949
R59949 is a widely referenced pan-inhibitor of diacylglycerol kinases, enzymes that play a crucial role in cell signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] By inhibiting DGK, R59949 leads to an accumulation of intracellular DAG, a key second messenger that activates a variety of downstream signaling proteins, most notably Protein Kinase C (PKC).[1][2] The compound has been utilized in numerous in vitro and in vivo studies to probe the function of the DGK signaling pathway in various physiological and pathological processes.
Comparative Analysis of DGK Inhibitor Selectivity
The efficacy and specificity of a DGK inhibitor are determined by its inhibitory profile across the ten known mammalian DGK isozymes. R59949 exhibits a preference for certain isozymes, a characteristic that has been quantified in comparative studies. More recently, highly selective inhibitors targeting specific DGK isoforms, such as DGKα, have been developed, offering researchers more precise tools for their investigations.
Inhibitor Potency and Selectivity Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of R59949 and its comparator compounds against various DGK isozymes. This quantitative data allows for a direct comparison of their potency and selectivity.
| Inhibitor | DGKα | DGKβ | DGKγ | DGKδ | DGKε | DGKζ | DGKη | DGKθ | DGKι | DGKκ | Reference |
| R59949 | 18 µM | >100 µM | Strongly Inhibited | Moderately Attenuated | >100 µM | >100 µM | >100 µM | Moderately Attenuated | >100 µM | Moderately Attenuated | [3][4] |
| R59022 | 25 µM | >100 µM | >100 µM | >100 µM | Moderately Attenuated | >100 µM | >100 µM | Moderately Attenuated | >100 µM | >100 µM | [3][4] |
| CU-3 | 0.6 µM | >5 µM | >5 µM | >5 µM | >5 µM | >5 µM | >5 µM | >5 µM | >5 µM | >5 µM | [3][5][6] |
| Compound 16 | 0.27 nM | >100-fold selectivity vs α | - | - | - | - | - | - | - | - | [7] |
| BMS-502 | 4.6 nM | - | - | - | - | 2.1 nM | - | - | Inhibited | - | [8] |
| BMS-684 | 15 nM | Weakly Inhibited | Weakly Inhibited | No Significant Inhibition | No Significant Inhibition | - | No Significant Inhibition | No Significant Inhibition | - | - | [8][9] |
"-" indicates data not available in the cited sources. For R59949 and R59022, "Strongly Inhibited" and "Moderately Attenuated" are qualitative descriptions from the source, with specific IC50 values for α provided.
Signaling Pathway and Experimental Workflows
To fully appreciate the comparative data, it is essential to understand the underlying biological pathways and the experimental procedures used to generate the data.
R59949 Mechanism of Action
R59949 functions by inhibiting diacylglycerol kinase, leading to an accumulation of diacylglycerol (DAG). This increase in DAG levels subsequently activates Protein Kinase C (PKC), which then phosphorylates downstream targets, triggering a variety of cellular responses.
Experimental Workflow: In Vitro DGK Inhibition Assay (Non-Radioactive)
The following diagram outlines a typical workflow for assessing the in vitro inhibitory activity of compounds like R59949 against specific DGK isozymes using a modern, non-radioactive method.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the comparative evaluation of biochemical compounds. Below are representative protocols for key assays cited in the literature for R59949 and its alternatives.
Non-Radioactive Diacylglycerol Kinase Assay
This method offers a safer and higher-throughput alternative to traditional radiometric assays for measuring DGK activity and inhibitor potency.
Objective: To determine the IC50 value of a test compound against a specific DGK isozyme.
Materials:
-
Purified recombinant DGK isozyme
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
ATP
-
Test compound (e.g., R59949) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection system)
-
96-well microplates (white, opaque for luminescence)
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare working solutions of DGK isozyme, DAG substrate, and ATP in assay buffer.
-
Reaction Setup: To each well of a 96-well plate, add the DGK isozyme solution, DAG substrate, and the test compound dilution (or vehicle control).
-
Inhibitor Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent that both stops the DGK reaction and depletes the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and measures the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of DGK activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[3][4]
In Vivo Tumor Growth Inhibition Study in a Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of a DGK inhibitor in a cancer model.
Objective: To assess the anti-tumor activity of a test compound in a xenograft mouse model.
Materials:
-
Human cancer cell line (e.g., one with a known dependence on lipid signaling)
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Test compound (e.g., R59949) formulated for in vivo administration
-
Vehicle control
-
Standard animal handling and injection equipment
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation: Culture the selected cancer cell line under standard conditions. Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), sometimes mixed with Matrigel to promote tumor formation. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound or vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, oral) and the dosing schedule (e.g., daily, twice weekly) should be determined based on preliminary pharmacokinetic and tolerability studies.
-
Tumor Measurement and Animal Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume. Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predetermined endpoint size, or after a specified duration of treatment. At the endpoint, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as histology or biomarker assessment, can be performed on the tumor tissue.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the test compound.
Conclusion
R59949 has been a valuable tool for elucidating the roles of diacylglycerol kinases in cellular signaling. However, its characterization as a pan-DGK inhibitor with micromolar potency against its primary targets highlights the need for more selective and potent compounds for dissecting the functions of individual DGK isozymes. The development of newer inhibitors, such as CU-3 and Compound 16, with nanomolar to sub-nanomolar potency and high selectivity for DGKα, represents a significant advancement in the field. This guide provides the necessary comparative data and methodological frameworks to aid researchers in selecting the most appropriate DGK inhibitor for their specific research questions, thereby facilitating more precise and impactful scientific discoveries.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel diacylglycerol kinase α-selective inhibitor, CU-3, induces cancer cell apoptosis and enhances immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of R 59494: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for the proper disposal of R 59494, an anti-ischemic research compound identified as N-methyl-N-[1-(4-phenoxybutyl)-3-pyrrolidinyl]-2-benzothiazolamine.
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. As a potent pharmacological agent, it should be handled with care to avoid accidental exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect personal clothing.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator should be used in a well-ventilated area or a fume hood.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Proper Disposal Procedures for this compound
The disposal of this compound must comply with all federal, state, and local environmental regulations for hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Categorization: this compound should be classified as a hazardous chemical waste. Due to its pharmacological activity, it should be treated as a potent compound.
-
Segregation: Do not mix this compound waste with non-hazardous trash or other incompatible waste streams. It should be segregated from strong acids, bases, and oxidizing agents.
Step 2: Waste Accumulation and Containerization
-
Solid Waste:
-
Place contaminated solid waste (e.g., pipette tips, gloves, weigh boats) in a designated, leak-proof, and sealable hazardous waste container.
-
The container must be compatible with the chemical properties of this compound. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a designated, leak-proof, and sealable hazardous waste container.
-
Ensure the container material is compatible with the solvents used. For organic solvents, a glass or appropriate plastic solvent waste container should be used.
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
Step 3: Labeling
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "N-methyl-N-[1-(4-phenoxybutyl)-3-pyrrolidinyl]-2-benzothiazolamine" and the identifier "this compound"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The primary hazards (e.g., "Toxic," "Pharmacologically Active")
-
The name and contact information of the generating laboratory or researcher
-
Step 4: Storage
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 5: Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
Due to the nature of this compound as a research compound, comprehensive quantitative safety data is limited. The following table summarizes general information based on its chemical class and intended use.
| Parameter | Information | Source/Rationale |
| Chemical Formula | C22H27N3OS | Inferred from chemical name |
| Molecular Weight | 381.54 g/mol | Calculated from chemical formula |
| Physical Form | Likely a solid at room temperature | Common for similar organic compounds |
| Toxicity | Potent pharmacological agent. Treat as toxic. | Based on its activity as a Na+/Ca2+ channel blocker.[1][2][3] |
| Health Hazards | Potential for adverse effects on the cardiovascular and nervous systems upon exposure. | Inferred from its mechanism of action.[1][2][3] |
| Environmental Hazards | The environmental fate and toxicity are unknown. Assume it is harmful to aquatic life. | General precaution for synthetic organic compounds. |
Experimental Protocol Guidance
While specific experimental protocols for this compound are not publicly available, general best practices for handling potent, non-commercial research compounds should be strictly followed.
-
Risk Assessment: Before any new experiment, conduct a thorough risk assessment that considers the potential hazards of this compound, the quantities being used, and the procedures involved.
-
Containment: All work with this compound, especially handling of the pure compound, should be performed in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated after use. A suitable solvent (e.g., ethanol, isopropanol) followed by a soap and water wash is generally effective for non-porous surfaces. All decontamination materials should be disposed of as hazardous waste.
-
Emergency Procedures: Ensure that an emergency plan is in place and that all personnel are familiar with it. This should include procedures for spills, accidental exposures, and fires. A spill kit appropriate for chemical spills should be readily available.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
